EOS-984
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H47N3O9 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(16R)-9,10-dimethoxy-6-oxo-12-oxa-1,5,19-triazatricyclo[17.3.2.17,11]pentacosa-7(25),8,10-trien-16-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C33H47N3O9/c1-39-26-19-23-20-29(31(26)43-5)44-18-6-9-25(45-33(38)24-21-27(40-2)30(42-4)28(22-24)41-3)10-15-36-14-8-13-35(16-17-36)12-7-11-34-32(23)37/h19-22,25H,6-18H2,1-5H3,(H,34,37)/t25-/m1/s1 |
InChI Key |
VIUYKJLZCCMVQW-RUZDIDTESA-N |
Origin of Product |
United States |
Foundational & Exploratory
EOS-984: A Deep Dive into its Mechanism of Action in T Cells
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of EOS-984, a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this compound and its potential as a novel cancer therapeutic.
Executive Summary
This compound is an investigational immuno-oncology agent designed to counteract the immunosuppressive effects of adenosine (B11128) within the tumor microenvironment (TME). High concentrations of adenosine in the TME are known to impair anti-tumor immunity. This compound's primary mechanism of action is the inhibition of ENT1, a key transporter responsible for the uptake of adenosine into T cells. By blocking this uptake, this compound prevents the intracellular accumulation of adenosine, thereby restoring T cell proliferation, effector function, and anti-tumor activity. Preclinical data have demonstrated the potential of this compound to reverse adenosine-mediated T cell suppression and to act synergistically with other immunotherapies, such as PD-1 inhibitors.
The Role of Adenosine and ENT1 in T Cell Suppression
The tumor microenvironment is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.[1] This adenosine is primarily generated from the hydrolysis of ATP released by dying tumor cells or activated immune cells. While the immunosuppressive effects of adenosine are partly mediated by its interaction with cell surface receptors (e.g., A2A receptor), a critical and distinct mechanism involves its transport into T cells.
Equilibrative Nucleoside Transporter 1 (ENT1) is a dominant transporter of adenosine on lymphocytes.[2][3][4] Upon T cell activation, the expression of ENT1 increases, facilitating the uptake of extracellular adenosine.[5] Once inside the T cell, adenosine disrupts normal cellular metabolism. Specifically, intracellular adenosine accumulation leads to the inhibition of de novo pyrimidine (B1678525) nucleotide synthesis.[6][7][8] Pyrimidines are essential for DNA and RNA synthesis, and their depletion severely impairs the ability of T cells to proliferate and mount an effective anti-tumor response.[6][7][8]
This compound: Mechanism of Action
This compound directly targets and inhibits the function of ENT1.[1][9][10] By blocking this transporter, this compound prevents the influx of adenosine into T cells, even in an adenosine-rich TME. This blockade of intracellular adenosine accumulation has a direct and profound impact on T cell function:
-
Restoration of Pyrimidine Synthesis: By preventing the inhibitory effects of intracellular adenosine, this compound restores the de novo pyrimidine nucleotide synthesis pathway.[6][7] This metabolic rescue is crucial for T cell proliferation and survival.
-
Enhanced T Cell Proliferation: With pyrimidine synthesis restored, T cells regain their ability to proliferate in response to antigenic stimulation.[9][11] This is particularly critical for the expansion of tumor-infiltrating lymphocytes (TILs) and memory T cells.[9]
-
Improved Effector Function: Beyond proliferation, the restoration of normal metabolic function by this compound also enhances the effector functions of T cells, including their ability to kill tumor cells.[6][9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in T cells.
Quantitative Data
The preclinical development of this compound has generated significant quantitative data supporting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value (nM) | Description |
| ENT1 Binding IC50 | 1.5 | Concentration of this compound required to inhibit 50% of ENT1 binding. |
| T-cell (0.2% HSA) IC50 | 0.1 | Concentration of this compound required to rescue 50% of T-cell proliferation in the presence of 0.2% human serum albumin. |
| T-cell (2% HSA + 0.1% AAG) IC50 | 11 | Concentration of this compound required to rescue 50% of T-cell proliferation in the presence of 2% human serum albumin and 0.1% alpha-1-acid glycoprotein. |
| T-cell (50% HS) IC50 | 7.5 | Concentration of this compound required to rescue 50% of T-cell proliferation in the presence of 50% human serum. |
| ENT1 H3-uridine uptake IC50 | 2 | Concentration of this compound required to inhibit 50% of radiolabeled uridine (B1682114) uptake via ENT1. |
| ENT2 adenosine uptake IC50 | 350 | Concentration of this compound required to inhibit 50% of adenosine uptake via ENT2, demonstrating selectivity for ENT1. |
Data sourced from BioWorld.[1]
Table 2: Pharmacokinetic Profile of this compound in Dogs
| Parameter | Value | Dosage |
| Half-life (t½) | 9.5 hours | 50 mg/kg p.o. |
| Oral Bioavailability (F) | 24% | 50 mg/kg p.o. |
Data sourced from BioWorld.[1]
Key Experimental Protocols
The following sections describe the methodologies for key experiments cited in the preclinical evaluation of this compound.
T Cell Proliferation Assay
Objective: To assess the ability of this compound to rescue T cell proliferation from adenosine-induced suppression.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T cells are then purified from the PBMCs using negative selection magnetic beads.
-
CFSE Labeling: T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. The dilution of CFSE fluorescence is directly proportional to the number of cell divisions.
-
Cell Culture and Stimulation: CFSE-labeled T cells are cultured in 96-well plates. Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation. To mimic the TME, a high concentration of adenosine (e.g., 100 µM) is added to the culture medium.
-
Treatment with this compound: A dose-response curve of this compound is added to the cultures to determine its ability to rescue proliferation. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: After incubation, cells are harvested and analyzed by flow cytometry. The CFSE fluorescence intensity is measured to determine the extent of cell proliferation in each condition. The percentage of proliferating cells is calculated, and IC50 values are determined.
CMV Antigen Recall Assay
Objective: To evaluate the effect of this compound on the recall response of memory T cells to a specific viral antigen.
Methodology:
-
Cell Source: PBMCs from CMV-seropositive donors, containing memory T cells specific for CMV antigens, are used.
-
Cell Culture: PBMCs are plated in 96-well plates in the presence of a CMV lysate or a pool of immunodominant CMV peptides (e.g., from pp65 and IE-1 proteins).[2][11][12]
-
Treatment: this compound is added at various concentrations to the cell cultures.
-
Incubation: The plates are incubated for a period of 4 to 7 days to allow for memory T cell activation and proliferation.
-
Readout: The T cell response is measured by quantifying the release of interferon-gamma (IFN-γ) into the supernatant using an ELISA or ELISpot assay.[2][11][12] Alternatively, intracellular cytokine staining for IFN-γ followed by flow cytometry can be performed.
In Vivo Humanized Mouse Model of Triple-Negative Breast Cancer
Objective: To assess the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in a humanized mouse model.
Methodology:
-
Humanized Mouse Model: Immunodeficient mice (e.g., NSG mice) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Implantation: Once the human immune system is established, the mice are subcutaneously implanted with a human triple-negative breast cancer (TNBC) cell line, such as MDA-MB-231.[1]
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment groups:
-
Vehicle control
-
This compound (administered orally)
-
Anti-PD-1 antibody (administered intraperitoneally)
-
This compound in combination with anti-PD-1 antibody
-
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. The health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and analyzed. This includes:
-
Immunohistochemistry (IHC): To assess the infiltration of human immune cells (e.g., CD8+ T cells) into the tumor.
-
Flow Cytometry: To analyze the phenotype and activation status of tumor-infiltrating lymphocytes (TILs).
-
Gene Expression Analysis: To evaluate the expression of genes associated with immune activation within the TME.
-
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
This compound represents a novel and promising approach to cancer immunotherapy by targeting a key mechanism of adenosine-mediated T cell suppression. Its ability to inhibit ENT1 and prevent intracellular adenosine accumulation directly addresses a critical metabolic checkpoint that limits anti-tumor immunity. The robust preclinical data, demonstrating the restoration of T cell proliferation and function and synergistic activity with PD-1 blockade, provide a strong rationale for its ongoing clinical development. This in-depth understanding of this compound's mechanism of action is crucial for designing effective clinical trials and identifying patient populations most likely to benefit from this innovative therapeutic strategy.
References
- 1. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 2. Clinical experience with a novel assay measuring cytomegalovirus (CMV)-specific CD4+ and CD8+ T-cell immunity by flow cytometry and intracellular cytokine staining to predict clinically significant CMV events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iTeos Announces 2024 Strategic Priorities and Anticipated Milestones - BioSpace [biospace.com]
- 5. sec.gov [sec.gov]
- 6. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. iTeos Presents this compound Preclinical Data Demonstrating Restoration of T Cell Activity from Adenosine Suppression at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 10. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 | Nasdaq [nasdaq.com]
- 11. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
EOS-984 and the Adenosine Signaling Pathway: A Technical Guide to a Novel Immuno-oncology Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment is characterized by a multitude of immunosuppressive mechanisms that hinder effective anti-cancer immune responses. One key pathway involves the accumulation of extracellular adenosine (B11128), which, upon entering T lymphocytes, triggers a cascade of events leading to immune cell dysfunction. EOS-984 is a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a primary transporter of adenosine into T cells. By blocking this uptake, this compound aims to reverse adenosine-mediated immunosuppression and restore robust anti-tumor immunity. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies associated with the investigation of this compound.
The Adenosine Signaling Pathway in Immuno-oncology
In the tumor microenvironment, high metabolic activity and hypoxia lead to the release of large quantities of adenosine triphosphate (ATP). Extracellular enzymes, such as CD39 and CD73, convert ATP to adenosine. This extracellular adenosine can then signal through cell surface receptors (A2A, A2B, A1, and A3) on immune cells, leading to immunosuppressive effects.
However, a critical and distinct mechanism of adenosine-mediated immunosuppression involves its transport into the cytoplasm of T cells via transporters like ENT1.[1] Once inside the cell, adenosine can interfere with essential metabolic processes, such as de novo pyrimidine (B1678525) synthesis, leading to a suppression of T cell proliferation and effector functions.[1] ENT1 expression is upregulated on activated T cells, suggesting a feedback mechanism to limit excessive immune responses, which is exploited by tumors to evade immune destruction.[1]
This compound: Mechanism of Action
This compound is a small molecule designed to selectively inhibit ENT1.[2] By blocking the ENT1 transporter, this compound prevents the influx of extracellular adenosine into T lymphocytes. This restores the intracellular metabolic balance, particularly pyrimidine synthesis, thereby enabling T cells to proliferate and execute their anti-tumor effector functions even in an adenosine-rich environment.
Below is a diagram illustrating the adenosine signaling pathway in T cells and the mechanism of action of this compound.
Preclinical Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| ENT1 Binding IC50 | Human | 1.5 nM | |
| ENT1 H3-Uridine Uptake IC50 | Human | 2 nM | |
| ENT2 Adenosine Uptake IC50 | Human | 350 nM | |
| ENT1 Binding Kd | Human | 0.5 nM | |
| ENT1 Binding Kd | Mouse | 14.4 nM | |
| Selectivity (ENT2/ENT1 IC50) | Human | ~233-fold | |
| T-Cell Proliferation IC50 (0.2% HSA) | Human | 0.1 nM | |
| T-Cell Proliferation IC50 (2% HSA + 0.1% AAG) | Human | 11 nM | |
| T-Cell Proliferation IC50 (50% HS) | Human | 7.5 nM |
Table 2: Pharmacokinetics and Physicochemical Properties
| Parameter | Species/Conditions | Value | Reference |
| Half-life (t½) | Dog (50 mg/kg p.o.) | 9.5 h | |
| Oral Bioavailability (F) | Dog (50 mg/kg p.o.) | 24% | |
| Plasma Protein Binding (Fu%) | Human / Mouse | 11.2 / 9.7 | |
| Plasma Stability (t½) | Human / Mouse | >289 min | |
| Hepatocyte Clearance (CLint) | Human / Mouse | 76 / 31 % at 30 min | |
| hERG IC50 | N/A | 2.4 µM | |
| LogD | N/A | 2 | |
| pKa | N/A | 8.7 / 4.1 | |
| Caco-2 Permeability (Paap AB) | N/A | 0.03 x 10⁻⁶ cm/s | |
| Caco-2 Permeability (+P-gp inhibitor) | N/A | 2.1 x 10⁻⁶ cm/s |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the preclinical evaluation of this compound.
ENT1 Binding Assay
The affinity of this compound for the ENT1 transporter is typically determined using a competitive radioligand binding assay.
-
Principle: This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ENT1 inhibitor, such as [³H]-nitrobenzylthioinosine ([³H]NBMPR), from its binding site on the transporter.
-
General Protocol:
-
Preparation of Membranes: Cell membranes expressing high levels of human ENT1 are prepared from a suitable cell line.
-
Binding Reaction: A fixed concentration of the radioligand ([³H]NBMPR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
T-Cell Proliferation and Activation Assays
These assays are crucial for assessing the functional consequence of ENT1 inhibition by this compound in the context of T-cell biology.
-
Principle: T-cell proliferation is measured in the presence of an immunosuppressive concentration of adenosine, with and without this compound. The ability of this compound to restore T-cell proliferation indicates its functional activity.
-
General Protocol:
-
T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and T cells are purified.
-
Labeling (Optional): T cells can be labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
Cell Culture: T cells are cultured in the presence of T-cell activators, such as anti-CD3 and anti-CD28 antibodies, which mimic the signals received during an immune response.
-
Treatment: The cultured T cells are treated with a fixed concentration of adenosine and varying concentrations of this compound.
-
Incubation: The cells are incubated for a period of 3 to 5 days to allow for proliferation.
-
Analysis:
-
Proliferation: Proliferation can be assessed by measuring the dilution of CFSE by flow cytometry or by measuring the incorporation of a radiolabeled nucleotide (e.g., [³H]-thymidine) into the DNA of dividing cells.
-
Activation Markers: The expression of T-cell activation markers, such as CD25 and CD69, can be measured by flow cytometry.
-
Cytokine Production: The concentration of effector cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in the culture supernatant can be measured by ELISA or multiplex bead array.
-
-
In Vivo Efficacy in Humanized Mouse Models
To evaluate the anti-tumor efficacy of this compound in a setting that recapitulates the human immune system, humanized mouse models are employed.
-
Principle: Immunodeficient mice are engrafted with human hematopoietic stem cells to generate a functional human immune system. These mice are then implanted with human tumors, such as a triple-negative breast cancer (TNBC) patient-derived xenograft (PDX), to assess the anti-tumor activity of this compound, alone or in combination with other immunotherapies.
-
General Protocol:
-
Humanization of Mice: Newborn or young immunodeficient mice (e.g., NSG mice) are irradiated and then injected with human CD34+ hematopoietic stem cells. The successful engraftment and reconstitution of a human immune system is monitored by flow cytometry of peripheral blood.
-
Tumor Implantation: Once a stable human immune system is established, the mice are implanted with a human tumor, such as a TNBC PDX.
-
Treatment: When the tumors reach a specified size, the mice are treated with this compound (administered orally), a control vehicle, and potentially other therapies like an anti-PD-1 antibody.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. The health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, tumors and lymphoid organs are harvested for further analysis, including flow cytometry to characterize the immune cell infiltrate, and immunohistochemistry to assess the tumor microenvironment.
-
Below is a workflow diagram for a typical in vivo efficacy study.
Conclusion
This compound represents a promising and novel approach to cancer immunotherapy by targeting the intracellular adenosine signaling pathway through the inhibition of ENT1. The preclinical data demonstrate its high potency and selectivity, favorable pharmacokinetic properties, and, most importantly, its ability to restore T-cell function in an adenosine-rich immunosuppressive environment. The synergistic anti-tumor activity observed with checkpoint inhibitors further highlights its potential as a combination therapy. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this first-in-class ENT1 inhibitor. As this compound progresses through clinical trials, it holds the potential to address a significant unmet need for patients with tumors resistant to current immunotherapies.
References
EOS-984: A Preclinical Technical Guide to a First-in-Class ENT1 Inhibitor for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for EOS-984, a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). Developed by iTeos Therapeutics, this compound is currently in Phase 1 clinical trials for the treatment of advanced solid tumors. This document summarizes the key preclinical findings, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, based on publicly available data.
Introduction: Targeting the Adenosine (B11128) Pathway in Immuno-Oncology
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule that hinders anti-tumor immune responses.[1][2] Adenosine exerts its effects through two main mechanisms: signaling via A2A receptors on immune cells and intracellular uptake, primarily through ENT1.[2][3] While the blockade of A2A receptors has been an active area of clinical investigation, targeting ENT1-mediated adenosine uptake represents a novel and promising therapeutic strategy.[3]
Upon activation, T cells upregulate ENT1, leading to increased intracellular adenosine accumulation. This intracellular adenosine inhibits de novo pyrimidine (B1678525) nucleotide synthesis, a critical process for T cell proliferation and effector function. By blocking ENT1, this compound is designed to prevent this intracellular accumulation of adenosine, thereby restoring T cell activity and enhancing anti-tumor immunity.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the ENT1 transporter. This blockade prevents the uptake of immunosuppressive adenosine from the tumor microenvironment into activated T cells and other immune cells. The restoration of normal intracellular metabolism, specifically de novo pyrimidine synthesis, allows for enhanced T cell proliferation, cytokine production, and ultimately, tumor cell killing.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/Assay Condition |
| ENT1 Binding IC50 | 1.5 nM | |
| ENT1 H3-Uridine Uptake IC50 | 2 nM | |
| ENT2 Adenosine Uptake IC50 | 350 nM | |
| T-Cell Proliferation IC50 (0.2% HSA) | 0.1 nM | |
| T-Cell Proliferation IC50 (2% HSA + 0.1% AAG) | 11 nM | |
| T-Cell Proliferation IC50 (50% HS) | 7.5 nM | |
| Data sourced from a presentation at the American Chemical Society (ACS) Fall National Meeting 2024. |
Table 2: Pharmacokinetic and Physicochemical Properties
| Parameter | Value | Species/Condition |
| Oral Bioavailability (F) | 24% | Dog (at 50 mg/kg p.o.) |
| Half-life (t½) | 9.5 h | Dog (at 50 mg/kg p.o.) |
| Plasma Protein Binding (Fu%) (human/mouse) | 11.2 / 9.7 | |
| Plasma Stability (t½ min) (human/mouse) | >289 / >289 | |
| Hepatocyte CLint (% at 30 min) (human/mouse) | 76 / 31 | |
| hERG IC50 | 2.4 µM | Patch-clamp assay |
| CiPA IC50 | > 30 µM | |
| LogD | 2 | |
| pKa | 8.7 / 4.1 | |
| Caco-2 Permeability (Paap AB) | 0.03 x 10⁻⁶ cm/s (ER=2.0) | |
| Caco-2 Permeability (+ P-gp inhibitor) | 2.1 x 10⁻⁶ cm/s (ER=7.3) | |
| Fassif (pH 6.5) | 4059 µM | |
| Data sourced from a presentation at the American Chemical Society (ACS) Fall National Meeting 2024. |
In Vivo Efficacy
Humanized Mouse Model of Triple-Negative Breast Cancer
In a preclinical study, this compound was evaluated in CD34+ humanized NCG mice bearing subcutaneous MDA-MB-231 triple-negative breast cancer tumors.
-
Monotherapy: Administration of this compound as a single agent resulted in the inhibition of tumor growth and induced an immune response.
-
Combination Therapy: When combined with an anti-PD-1 antibody, this compound demonstrated a synergistic effect in controlling tumor growth. This suggests a potential for combination strategies to overcome resistance to immune checkpoint inhibitors.
Experimental Protocols
While detailed, step-by-step protocols for the specific this compound experiments are proprietary, this section outlines the general methodologies for the key assays cited.
ENT1 Inhibition and T-Cell Proliferation Assays
These assays are crucial for determining the potency and biological effect of ENT1 inhibitors.
-
ENT1 Binding/Uptake Assays: A common method involves using radiolabeled nucleosides (e.g., ³H-uridine or ³H-adenosine) and measuring their uptake into cells expressing ENT1 in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces nucleoside uptake by 50% (IC50) is determined.
-
T-Cell Proliferation Assays:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: T cells within the PBMC population are activated using stimuli such as anti-CD3/CD28 antibodies or antigens.
-
Treatment: Activated T cells are treated with varying concentrations of this compound in the presence of adenosine to mimic the TME.
-
Proliferation Measurement: T cell proliferation is assessed after several days of culture using methods like CFSE or CellTrace Violet dilution assays, which measure the reduction in dye intensity in daughter cells upon cell division, or by measuring the incorporation of ³H-thymidine or BrdU.
-
Analysis: The concentration of this compound that restores T cell proliferation by 50% in the presence of adenosine is calculated.
-
In Vivo Humanized Mouse Model
-
Animal Model: Immunodeficient mice (e.g., NCG) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Model: Human cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, are subcutaneously implanted into the humanized mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and receive vehicle control, this compound, an anti-PD-1 antibody, or a combination of this compound and the anti-PD-1 antibody. This compound is administered orally.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors and spleens may be harvested for immunological analysis, such as flow cytometry to assess the infiltration and activation status of human immune cells (e.g., CD8+ T cells) within the tumor.
CMV Antigen Recall Assay and NSCLC TIL Stimulation Assay
These assays evaluate the ability of this compound to enhance the function of memory T cells and tumor-infiltrating lymphocytes (TILs).
-
CMV Antigen Recall Assay:
-
Cell Source: PBMCs from a CMV-seropositive donor are used.
-
Stimulation: The PBMCs are stimulated with a CMV antigen preparation.
-
Treatment: The cells are co-treated with adenosine and varying concentrations of this compound.
-
Readout: The recall response, typically measured by the secretion of IFN-γ or TNF-α after a few days of culture, is quantified by ELISA or ELISpot.
-
-
NSCLC TIL Stimulation Assay:
-
Cell Source: TILs are isolated from fresh non-small cell lung cancer (NSCLC) tumor samples.
-
Expansion: The isolated TILs are expanded ex vivo.
-
Stimulation: The expanded TILs are co-cultured with autologous tumor cells or stimulated with anti-CD3/CD28 antibodies in the presence of adenosine and this compound.
-
Readout: The activation and effector function of the TILs are assessed by measuring cytokine production (e.g., IFN-γ) or their ability to kill tumor cells in a co-culture assay.
-
Conclusion
The preclinical data for this compound strongly support its development as a novel immuno-oncology agent. Its potent and selective inhibition of ENT1, favorable pharmacokinetic profile, and demonstrated in vivo efficacy, both as a monotherapy and in combination with an anti-PD-1 antibody, highlight its potential to address the significant unmet need in patients with solid tumors that are resistant to current immunotherapies. The ongoing Phase 1 clinical trial will provide crucial insights into the safety and efficacy of this promising first-in-class molecule in a clinical setting.
References
- 1. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 2. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 | Nasdaq [nasdaq.com]
- 3. criver.com [criver.com]
The Discovery and Development of EOS-984: A First-in-Class ENT1 Inhibitor for Immuno-Oncology
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
EOS-984 is a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1) developed by ITeos Therapeutics for the treatment of solid tumors. High concentrations of adenosine (B11128) in the tumor microenvironment (TME) are a key mechanism of immune evasion. Adenosine suppresses the function of T cells, critical players in the anti-tumor immune response. This compound represents a novel therapeutic strategy by blocking the entry of adenosine into T cells via ENT1, thereby preventing intracellular immunosuppressive signaling and restoring their cytotoxic and proliferative capabilities. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and key experimental data for this compound.
Introduction: The Adenosine Pathway in Immuno-Oncology
The adenosine pathway has emerged as a critical regulator of immune responses within the TME. Tumors produce high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.[1][2] This is primarily achieved through the activation of A2A receptors on the surface of immune cells, particularly T cells. However, recent discoveries have highlighted a novel, intracellular mechanism of adenosine-mediated immune suppression.[2] Activated T cells upregulate the expression of ENT1, which facilitates the transport of extracellular adenosine into the cell.[2] This intracellular accumulation of adenosine disrupts critical metabolic pathways, including the de novo pyrimidine (B1678525) synthesis required for T cell proliferation and effector function.[2]
This compound was developed to specifically target this intracellular pathway by inhibiting ENT1, thereby preventing the uptake of adenosine by T cells and restoring their anti-tumor functions.
The Discovery of this compound: From Lead Optimization to a Clinical Candidate
The development of this compound stemmed from a lead optimization program focused on existing ENT1 inhibitors, such as dipyridamole (B1670753) and dilazep. The initial compounds, while demonstrating ENT1 inhibition, had limitations such as off-target effects or suboptimal pharmacokinetic properties. Through a process of bio-isosteric replacement and macrocyclization, a series of novel compounds were synthesized with improved potency, selectivity, and metabolic stability. This effort led to the identification of EOS-301533, a macrocyclic compound with enhanced T-cell proliferation rescue and improved pharmacokinetics in mice. Further modifications to improve esterase stability resulted in the discovery of this compound (also known as EOS-301984), a potent and selective ENT1 inhibitor with favorable drug-like properties.
Logical Relationship: Lead Optimization of this compound
Caption: Lead optimization pathway from initial scaffolds to this compound.
Mechanism of Action: Restoring T Cell Function by Blocking Adenosine Uptake
This compound's mechanism of action is centered on the inhibition of ENT1-mediated adenosine transport into T cells. In the high-adenosine TME, this uptake leads to the suppression of T cell proliferation and effector functions. By blocking this transport, this compound effectively shields T cells from the immunosuppressive effects of intracellular adenosine, leading to the restoration of their anti-tumor activity.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound blocks adenosine uptake via ENT1 in T cells.
Preclinical Pharmacology and Pharmacokinetics
This compound has demonstrated potent and selective inhibition of ENT1, leading to the restoration of T cell function in preclinical models. A summary of its key pharmacological and pharmacokinetic parameters is provided below.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value |
| ENT1 Binding IC50 | Human | 1.5 nM |
| ENT1 H3-Uridine Uptake IC50 | Human | 2 nM |
| ENT2 Adenosine Uptake IC50 | Human | 350 nM |
| T-cell Proliferation IC50 (0.2% HSA) | Human | 0.1 nM |
| T-cell Proliferation IC50 (2% HSA + 0.1% AAG) | Human | 11 nM |
| T-cell Proliferation IC50 (50% HS) | Human | 7.5 nM |
Table 2: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Species | Value |
| Plasma Protein Binding (Fu%) | Human / Mouse | 11.2 / 9.7 |
| Plasma Stability (t½ min) | Human / Mouse | >289 / >289 |
| Hepatocyte CLint (% at 30 min) | Human / Mouse | 76 / 31 |
| hERG IC50 (patch-clamp) | - | 2.4 µM |
| LogD | - | 2 |
| pKa | - | 8.7 / 4.1 |
| Half-life (t½) | Dog | 9.5 h (at 50 mg/kg p.o.) |
| Oral Bioavailability (F) | Dog | 24% (at 50 mg/kg p.o.) |
Key Preclinical Experiments and Methodologies
The efficacy of this compound was evaluated in a series of key preclinical experiments designed to assess its ability to restore T cell function and inhibit tumor growth.
T Cell Proliferation Assay in the Presence of Adenosine
Objective: To determine the ability of this compound to rescue T cell proliferation from adenosine-induced suppression.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T Cell Stimulation: Purified CD4+ or CD8+ T cells are stimulated with anti-CD3/CD28 antibodies in the presence of a range of concentrations of adenosine to induce suppression.
-
This compound Treatment: T cells are co-treated with a dose range of this compound.
-
Proliferation Measurement: T cell proliferation is assessed after 72 hours of incubation using a standard proliferation assay, such as CFSE dilution measured by flow cytometry or [3H]-thymidine incorporation.
-
Data Analysis: The concentration of this compound required to restore 50% of the maximal T cell proliferation (IC50) is calculated.
In Vivo Efficacy in a Humanized Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in a humanized mouse model of triple-negative breast cancer.
Methodology:
-
Animal Model: CD34+ humanized NCG (NOD-scid IL2Rgamma-null) mice are used. These mice are reconstituted with human hematopoietic stem cells to develop a human immune system.
-
Tumor Implantation: MDA-MB-231 human triple-negative breast cancer cells are implanted subcutaneously into the humanized mice.
-
Treatment: Once tumors reach a predetermined size, mice are treated with this compound (administered orally), an anti-PD-1 antibody, or the combination of both. A vehicle control group is also included.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for immunophenotyping by flow cytometry to analyze the frequency and activation status of various immune cell populations, including CD8+ T cells.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy study of this compound.
CMV Antigen Recall and NSCLC TIL Stimulation Assays
These assays were utilized to assess the ability of this compound to enhance antigen-specific T cell responses.
CMV Antigen Recall Assay:
-
Principle: This assay measures the proliferation of memory T cells in response to a specific viral antigen (Cytomegalovirus).
-
General Protocol: PBMCs from a CMV-seropositive donor are stimulated with CMV lysate in the presence or absence of this compound. T cell proliferation is measured after several days of culture.
NSCLC TIL Stimulation Assay:
-
Principle: This assay evaluates the ability of this compound to enhance the function of tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer patients.
-
General Protocol: TILs are isolated from fresh tumor tissue and co-cultured with autologous tumor cells or tumor lysate in the presence or absence of this compound. T cell activation and effector function (e.g., IFN-γ production) are measured.
Clinical Development
This compound is currently in early-stage clinical development for the treatment of advanced solid tumors. A Phase 1 clinical trial is underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents.
Conclusion
This compound is a promising, first-in-class ENT1 inhibitor with a novel mechanism of action that addresses a key pathway of immune evasion in the tumor microenvironment. By blocking the intracellular uptake of adenosine in T cells, this compound restores their proliferative and cytotoxic functions. Preclinical data have demonstrated its potent and selective activity, favorable pharmacokinetic profile, and anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential for patients with advanced solid tumors.
References
EOS-984: A First-in-Class ENT1 Inhibitor for Immuno-Oncology
An In-Depth Technical Guide
Executive Summary
EOS-984 is a pioneering, orally bioavailable, first-in-class small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). Developed by iTeos Therapeutics, this compound is currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the methodologies of key experiments, designed for researchers, scientists, and professionals in drug development.
Introduction: The Adenosine (B11128) Pathway in Immuno-Oncology
The tumor microenvironment (TME) is characterized by high concentrations of adenosine, a potent immunosuppressive molecule.[4] Adenosine exerts its effects on immune cells, particularly T and B cells, through various mechanisms, leading to immune evasion by cancer cells.[4][5] While targeting the extracellular A2A receptor has been a focus of immuno-oncology research, a novel mechanism of adenosine-mediated immunosuppression has emerged involving its intracellular accumulation via ENT1.[6]
Activated T cells upregulate the expression of ENT1, which facilitates the transport of extracellular adenosine into the cell.[6][7] This intracellular accumulation of adenosine disrupts de novo pyrimidine (B1678525) nucleotide synthesis, a critical process for T cell proliferation and effector function.[6][8][9] By inhibiting ENT1, this compound aims to block this intracellular adenosine uptake, thereby restoring T cell function and enhancing anti-tumor immunity.[3][5]
Mechanism of Action of this compound
This compound is a highly potent and selective inhibitor of ENT1.[4][6] By blocking ENT1-mediated transport, this compound prevents the intracellular accumulation of adenosine in T cells within the high-adenosine TME.[3][10] This blockade restores the de novo pyrimidine synthesis pathway, enabling T cell proliferation and the execution of their anti-cancer effector functions.[6][8] Preclinical studies have demonstrated that ENT1 knockout leads to significant tumor growth inhibition and enhanced CD8+ TIL infiltration, proliferation, and IFN-γ production.[4] this compound has been shown to phenocopy this effect, leading to the restoration of T cell function and enhanced tumor cell killing.[3][10]
Signaling Pathway
Caption: Mechanism of this compound in reversing adenosine-mediated immunosuppression.
Preclinical Data
This compound has demonstrated a promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetic properties. The development of this compound involved the optimization of the existing ENT1 inhibitor, dilazep, to improve its pharmacological properties.[4]
In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay |
| ENT1 Binding IC50 | 1.5 nM | - | - |
| ENT1 H3-Uridine Uptake IC50 | 2 nM | - | H3-Uridine Uptake Assay |
| ENT2 Adenosine Uptake IC50 | 350 nM | - | Adenosine Uptake Assay |
| Selectivity (ENT2/ENT1) | ~175-fold | - | - |
| T-Cell (0.2% HSA) IC50 | 0.1 nM | - | T-Cell Proliferation Assay |
| T-Cell (2% HSA + 0.1% AAG) IC50 | 11 nM | - | T-Cell Proliferation Assay |
| T-Cell (50% HS) IC50 | 7.5 nM | - | T-Cell Proliferation Assay |
Data sourced from BioWorld.[4]
Physicochemical and Pharmacokinetic Properties
| Parameter | Value |
| LogD | 2 |
| pKa | 8.7 / 4.1 |
| Plasma Protein Binding (Fu%) (h/m) | 11.2 / 9.7 |
| Plasma Stability (t½ min) (h/m) | >289 / >289 |
| Hepatocyte CLint (% at 30 min) (h/m) | 76 / 31 |
| hERG IC50 | 2.4 µM |
| Caco-2 Permeability (Paap AB) | 0.03 x 10⁻⁶ cm/s (ER=2.0) |
| Caco-2 Permeability (+ P-gp inhibitor) | 2.1 x 10⁻⁶ cm/s (ER=7.3) |
| Half-life (t½) in dogs | 9.5 hours |
| Oral Bioavailability (F) in dogs | 24% (at 50 mg/kg p.o.) |
Data sourced from BioWorld.[4]
In Vivo Efficacy
In a humanized NCG mouse model with subcutaneous MDA-MB-231 triple-negative breast cancer tumors, this compound demonstrated anti-tumor activity both as a monotherapy and in combination with an anti-PD-1 antibody.[4] The combination therapy resulted in a synergistic effect, leading to enhanced tumor growth control.[4] These studies also indicated that this compound induced an immune response, as measured by a CMV antigen recall assay and an NSCLC TIL stimulation assay.[4]
Experimental Protocols
Detailed, step-by-step protocols for the experiments conducted with this compound are proprietary to iTeos Therapeutics. However, based on publicly available information and general laboratory practices, the following sections outline the likely methodologies for key assays.
ENT1 H3-Uridine Uptake Assay
This assay is a common method to determine the inhibitory activity of compounds against ENT1.
Principle: The assay measures the uptake of a radiolabeled nucleoside, such as ³H-uridine, into cells expressing ENT1. A decrease in the uptake of the radiolabeled substrate in the presence of the test compound indicates inhibition of the transporter.
General Protocol:
-
Cell Culture: Cells overexpressing human ENT1 (e.g., MDCKII-hENT1) are cultured to confluence in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Substrate Addition: A solution containing ³H-uridine is added to initiate the uptake reaction.
-
Incubation: The cells are incubated for a short period to allow for substrate transport.
-
Termination and Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled substrate.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
T-Cell Proliferation Rescue Assay
This assay assesses the ability of this compound to restore T-cell proliferation in the presence of immunosuppressive adenosine.
Principle: T-cell proliferation, often measured by the dilution of a fluorescent dye like CFSE or by ³H-thymidine incorporation, is inhibited by adenosine. The assay evaluates the extent to which a test compound can reverse this inhibition.
General Protocol:
-
T-Cell Isolation: Human T cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Labeling (if using CFSE): T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Activation: T cells are activated using anti-CD3/CD28 antibodies or other stimuli.
-
Treatment: Activated T cells are treated with adenosine in the presence or absence of varying concentrations of this compound.
-
Culture: The cells are cultured for several days to allow for proliferation.
-
Analysis:
-
CFSE: Proliferation is measured by the dilution of the CFSE dye using flow cytometry.
-
³H-thymidine: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into newly synthesized DNA is measured.
-
-
Data Analysis: The IC50 for the rescue of proliferation is determined.
In Vivo Humanized Mouse Model
This model is used to evaluate the anti-tumor efficacy and immune-modulating effects of this compound in a system that incorporates human immune cells.
Principle: Immunodeficient mice (e.g., NCG) are engrafted with human hematopoietic stem cells or PBMCs to reconstitute a human immune system. These mice are then implanted with a human tumor cell line to assess the efficacy of immunotherapies.
General Protocol:
-
Humanization: Neonatal or adult NCG mice are irradiated and then injected with human CD34+ hematopoietic stem cells or PBMCs.
-
Tumor Implantation: Once the human immune system is established, human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously or orthotopically.
-
Treatment: When tumors reach a specified size, mice are treated with this compound (administered orally), an anti-PD-1 antibody, a combination of both, or a vehicle control.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Body weight and general health are also observed.
-
Endpoint Analysis: At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) are harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine production.
Experimental Workflow
Caption: High-level experimental workflow for the development of this compound.
Clinical Development
This compound is currently in a Phase 1 clinical trial (APT-008, NCT06547957) in patients with advanced solid tumors. This is an open-label, dose-escalation and expansion cohort study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as both a monotherapy and in combination with other anti-cancer therapies. Topline data from the dose-escalation portion of the trial are anticipated in the second half of 2024.[3]
Conclusion
This compound represents a novel and promising approach in cancer immunotherapy by targeting a distinct mechanism of adenosine-mediated immunosuppression. Its high potency, selectivity for ENT1, and encouraging preclinical data suggest its potential to restore anti-tumor immunity in the challenging, adenosine-rich tumor microenvironment. The ongoing Phase 1 clinical trial will be crucial in determining the safety and efficacy of this first-in-class ENT1 inhibitor in patients with advanced cancers.
References
- 1. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 2. iTeos Presents this compound Preclinical Data Demonstrating Restoration of T Cell Activity from Adenosine Suppression at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 3. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 | Nasdaq [nasdaq.com]
- 4. Discovery of this compound, a potent and selective ENT1 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. iTeos to Present Preclinical Data on Potential Best-In-Class Anti-TREM2 Antibody, EOS-215, and Novel PTPN1/2 Inhibitor at the American Association for Cancer Research Annual Meeting 2025 - BioSpace [biospace.com]
- 7. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hbmpartners.com [hbmpartners.com]
- 10. Quantification of pharmacokinetic profiles of a recombinant canine PD-1 fusion protein by validated sandwich ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
EOS-984: A Technical Overview of its Mechanism for Restoring Immune Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of EOS-984, a first-in-class, selective inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1). Elevated adenosine (B11128) levels within the tumor microenvironment (TME) are a key mechanism of immune evasion, suppressing the activity of T and B lymphocytes. This compound is designed to counteract this immunosuppressive effect by blocking the intracellular uptake of adenosine, thereby restoring the proliferative capacity and effector functions of immune cells.[1][2]
The Adenosine-Mediated Immunosuppressive Axis and the Role of ENT1
In the TME, various factors contribute to the accumulation of the immunosuppressive metabolite adenosine.[3] Adenosine exerts its anti-cancer immune-suppressing effects through a novel mechanism involving intracellular accumulation.[3] Human T cells readily take up adenosine via ENT1.[3] The expression of ENT1 is upregulated upon T cell activation, suggesting that the uptake of extracellular adenosine is a feedback mechanism to limit T cell responses in adenosine-rich environments like the TME.[3]
Once inside the T cell, adenosine suppresses proliferation and effector functions by inhibiting de novo pyrimidine (B1678525) nucleotide synthesis.[2][3] This metabolic checkpoint is a critical regulator of T cell activity. By targeting ENT1, this compound directly addresses this intracellular mechanism of immunosuppression.
Signaling Pathway of Adenosine-Mediated T Cell Suppression and this compound Intervention
The following diagram illustrates the signaling cascade leading to T cell suppression by adenosine and the point of intervention for this compound.
Caption: Adenosine signaling pathway in T cells and the inhibitory action of this compound.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent and selective inhibition of ENT1, leading to the rescue of T cell proliferation in the presence of adenosine. The following tables summarize key quantitative data from preclinical studies.
Table 1: this compound Potency and Selectivity
| Parameter | IC50 Value | Notes |
| ENT1 Binding | 1.5 nM | Demonstrates high-affinity binding to the target transporter.[4] |
| ENT1 H3-Uridine Uptake | 2 nM | Confirms functional inhibition of ENT1-mediated nucleoside transport.[4] |
| ENT2 Adenosine Uptake | 350 nM | Indicates selectivity for ENT1 over the related ENT2 transporter.[4] |
Table 2: this compound Rescue of T Cell Proliferation in Various Conditions
| Condition | IC50 Value | Notes |
| T-cell (0.2% HSA) | 0.1 nM | Potent rescue of T cell proliferation in low protein conditions.[4] |
| T-cell (2% HSA + 0.1% AAG) | 11 nM | Demonstrates activity in the presence of human serum albumin and alpha-1-acid glycoprotein.[4] |
| T-cell (50% Human Serum) | 7.5 nM | Maintains potency in a more physiologically relevant matrix.[4] |
Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize the activity of this compound.
T Cell Proliferation Rescue Assay
This assay evaluates the ability of this compound to restore T cell proliferation in the presence of immunosuppressive concentrations of adenosine.
Objective: To determine the concentration-dependent effect of this compound on reversing adenosine-mediated suppression of T cell proliferation.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T Cell Activation: Plate PBMCs in 96-well plates pre-coated with anti-CD3 antibody to stimulate T cell activation. Add soluble anti-CD28 antibody to the culture medium for co-stimulation.
-
Immunosuppressive Conditions: Add adenosine to the wells at a concentration known to suppress T cell proliferation (e.g., 10-50 µM).
-
This compound Treatment: Add a serial dilution of this compound to the wells containing adenosine. Include appropriate controls (no adenosine, adenosine with vehicle).
-
Proliferation Measurement: Incubate the plates for 3-5 days. Assess T cell proliferation using a standard method such as:
-
[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to activation. After the incubation period, analyze CFSE dilution by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Calculate the IC50 value for T cell proliferation rescue, representing the concentration of this compound required to restore 50% of the proliferative response lost due to adenosine.
Experimental Workflow: T Cell Proliferation Rescue Assay
Caption: Workflow for assessing T cell proliferation rescue by this compound.
CMV Antigen Recall Assay
This assay assesses the ability of this compound to enhance the proliferation and function of memory T cells in response to a specific viral antigen.
Objective: To evaluate the effect of this compound on the recall response of CMV-specific memory T cells in the presence of adenosine.
Methodology:
-
Cell Source: Use PBMCs from CMV-seropositive donors.
-
Antigen Stimulation: Plate the PBMCs and stimulate with a CMV antigen preparation (e.g., CMV lysate or a pool of immunodominant peptides from CMV proteins like pp65).
-
Immunosuppression and Treatment: Add adenosine to the cultures to simulate the TME, followed by the addition of this compound at various concentrations.
-
Incubation: Culture the cells for 5-7 days to allow for the expansion of antigen-specific T cells.
-
Functional Readouts: Assess the recall response by measuring:
-
Antigen-Specific T Cell Expansion: Use flow cytometry with CMV-specific tetramers to quantify the percentage of CMV-specific CD8+ T cells.
-
Cytokine Production: Measure the levels of effector cytokines (e.g., IFN-γ, TNF-α) in the culture supernatants by ELISA or by intracellular cytokine staining followed by flow cytometry.
-
-
Data Analysis: Compare the expansion of antigen-specific T cells and cytokine production in this compound-treated cultures to control cultures (with and without adenosine).
NSCLC Tumor-Infiltrating Lymphocyte (TIL) Stimulation Assay
This ex vivo assay determines if this compound can enhance the expansion and function of T cells isolated directly from a patient's tumor.
Objective: To assess the potential of this compound to improve the expansion and cytotoxic capacity of TILs from Non-Small Cell Lung Cancer (NSCLC) patients in an adenosine-rich environment.
Methodology:
-
TIL Isolation: Isolate TILs from fresh NSCLC tumor samples by enzymatic digestion and subsequent culture in the presence of high-dose IL-2.
-
Co-culture System: Establish a co-culture of the expanded TILs with autologous tumor cells or a tumor cell line.
-
Immunosuppression and Treatment: Add adenosine to the co-culture to mimic the TME, followed by the addition of this compound.
-
Functional Assessment: After an appropriate incubation period (e.g., 24-72 hours), evaluate:
-
TIL Proliferation: Measure the proliferation of TILs in the co-culture.
-
Cytokine Secretion: Quantify the release of pro-inflammatory cytokines (e.g., IFN-γ) into the supernatant.
-
Tumor Cell Killing: Assess the cytotoxic activity of the TILs against the tumor cells using a chromium release assay or a flow cytometry-based killing assay.
-
-
Data Analysis: Determine the extent to which this compound enhances TIL proliferation, cytokine production, and tumor cell lysis in the presence of adenosine.
Conclusion
This compound represents a novel therapeutic strategy that targets a key intracellular pathway of adenosine-mediated immunosuppression. By selectively inhibiting ENT1, this compound restores the metabolic fitness of T cells, enabling their proliferation and effector functions within the hostile tumor microenvironment. The preclinical data strongly support its mechanism of action and provide a rationale for its ongoing clinical development in patients with advanced solid tumors.[3][4] The synergistic effects observed when combined with anti-PD-1 therapy suggest its potential as a valuable component of combination immunotherapy regimens.[5]
References
- 1. drughunter.com [drughunter.com]
- 2. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 3. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a potent and selective ENT1 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. firstwordpharma.com [firstwordpharma.com]
EOS-984: A Technical Guide to its Mechanism of Action in Reversing Adenosine-Mediated Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical data and mechanism of action of EOS-984, a first-in-class Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor. This compound is designed to counteract the immunosuppressive effects of adenosine (B11128) within the tumor microenvironment, thereby restoring and enhancing anti-tumor immune responses. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
High concentrations of adenosine in the tumor microenvironment represent a significant mechanism of immune evasion for cancer cells. Adenosine, through its interaction with A2A receptors on immune cells, particularly T cells, triggers a cascade of immunosuppressive signals. This compound, by blocking the entry of adenosine into T cells via the ENT1 transporter, prevents this intracellular signaling and restores the effector functions of these immune cells.[1][2][3] Preclinical studies have demonstrated that this compound can restore T cell proliferation and function even in the presence of high adenosine concentrations, leading to enhanced tumor cell killing.[1][3] Furthermore, the combination of this compound with anti-PD-1 therapy has shown synergistic effects in controlling tumor growth in preclinical models.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay |
| ENT1 Binding IC50 | 1.5 nM | Human | Radioligand Binding Assay |
| T-cell (0.2% HSA) IC50 | 0.1 nM | Human | T-cell Proliferation Assay |
| T-cell (2% HSA + 0.1% AAG) IC50 | 11 nM | Human | T-cell Proliferation Assay |
| T-cell (50% HS) IC50 | 7.5 nM | Human | T-cell Proliferation Assay |
| ENT1 H3-uridine uptake IC50 | 2 nM | Human | Uridine Uptake Assay |
| ENT2 adenosine uptake IC50 | 350 nM | Human | Adenosine Uptake Assay |
Data sourced from BioWorld.[4]
Table 2: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Species/Condition |
| Half-life (t½) | 9.5 h | Dog (50 mg/kg p.o.) |
| Oral Bioavailability (F) | 24% | Dog (50 mg/kg p.o.) |
| Caco-2 Permeability (Papp A-B) | 0.03 x 10⁻⁶ cm/s | --- |
| Caco-2 Permeability (+ P-gp inhibitor) | 2.1 x 10⁻⁶ cm/s | --- |
| FaSSIF Solubility (pH 6.5) | 4059 µM | --- |
| Plasma Protein Binding (Fu%) (h/m) | 11.2 / 9.7 | Human/Mouse |
| Plasma Stability (t½ min) (h/m) | >289 / >289 | Human/Mouse |
| Hepatocyte CLint (% at 30 min) (h/m) | 76 / 31 | Human/Mouse |
| hERG IC50 | 2.4 µM | Patch-clamp assay |
| LogD | 2 | --- |
| pKa | 8.7 / 4.1 | --- |
Data sourced from BioWorld.[4]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Adenosine signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing in vivo efficacy of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
T-Cell Proliferation Assay
Objective: To assess the ability of this compound to rescue T-cell proliferation from adenosine-mediated suppression.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
Adenosine solution.
-
This compound at various concentrations.
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
96-well round-bottom plates.
-
Flow cytometer.
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.
-
Add adenosine to the wells to achieve a final concentration known to suppress T-cell proliferation (e.g., 10-50 µM).
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Include appropriate controls: unstimulated cells, stimulated cells without adenosine, and stimulated cells with adenosine but without this compound.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry to measure the dilution of the proliferation dye, which is indicative of cell division.
-
Quantify the percentage of proliferated T-cells in each condition and calculate the IC50 value for this compound's ability to rescue proliferation.
CMV Antigen Recall Assay
Objective: To evaluate the effect of this compound on the recall response of memory T-cells to a specific viral antigen in the presence of adenosine.
Materials:
-
PBMCs from a CMV-seropositive donor.
-
CMV lysate or specific CMV peptides (e.g., pp65).
-
RPMI-1640 medium supplemented with 10% human AB serum.
-
Adenosine solution.
-
This compound at various concentrations.
-
Brefeldin A and Monensin (protein transport inhibitors).
-
Fluorescently labeled antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-TNF-α) and T-cell surface markers.
-
96-well plate.
-
Flow cytometer.
Protocol:
-
Isolate and prepare PBMCs from a CMV-seropositive donor.
-
Seed the PBMCs in a 96-well plate at 1 x 10⁶ cells/well.
-
Pre-incubate the cells with this compound for 1 hour.
-
Add adenosine to the designated wells.
-
Stimulate the cells with CMV lysate or peptides for 6-12 hours.
-
Add protein transport inhibitors for the last 4-6 hours of incubation to allow intracellular cytokine accumulation.
-
Harvest the cells and stain for surface markers.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IFN-γ and TNF-α.
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T-cells.
NSCLC Tumor-Infiltrating Lymphocyte (TIL) Stimulation Assay
Objective: To assess the ability of this compound to enhance the expansion and effector function of TILs isolated from non-small cell lung cancer tumors.
Materials:
-
Fresh NSCLC tumor tissue.
-
Enzyme digestion cocktail (e.g., collagenase, hyaluronidase, DNase).
-
TIL expansion medium (e.g., RPMI-1640 with high-dose IL-2).
-
Adenosine solution.
-
This compound.
-
Autologous tumor cells (can be cryopreserved from the initial digest).
-
ELISA or multiplex assay kits for cytokine measurement (e.g., IFN-γ).
Protocol:
-
Mechanically and enzymatically digest the fresh tumor tissue to obtain a single-cell suspension.
-
Isolate TILs from the tumor cell suspension, for example, by density gradient centrifugation or by culturing tumor fragments in the presence of high-dose IL-2.
-
Expand the isolated TILs in TIL expansion medium.
-
For the stimulation assay, co-culture the expanded TILs with autologous tumor cells in the presence or absence of adenosine and varying concentrations of this compound.
-
Incubate the co-culture for 24-48 hours.
-
Collect the supernatant to measure cytokine production (e.g., IFN-γ) by ELISA or a multiplex assay.
-
Alternatively, assess TIL proliferation in the co-culture using methods described in the T-cell proliferation assay.
In Vivo Humanized Mouse Model of Triple-Negative Breast Cancer (TNBC)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound, alone and in combination with an anti-PD-1 antibody.
Materials:
-
Immunodeficient mice (e.g., NCG).
-
Human CD34+ hematopoietic stem cells.
-
Human triple-negative breast cancer cell line (e.g., MDA-MB-231).
-
This compound formulated for oral administration.
-
Anti-PD-1 antibody.
-
Calipers for tumor measurement.
Protocol:
-
Generate humanized mice by intravenously injecting human CD34+ hematopoietic stem cells into sublethally irradiated immunodeficient mice.[1]
-
Allow several weeks for the human immune system to reconstitute.
-
Subcutaneously implant MDA-MB-231 tumor cells into the humanized mice.[4]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1.[1][4]
-
Administer treatments according to the planned schedule (e.g., daily oral gavage for this compound and intraperitoneal injections for the antibody).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the health and survival of the mice.
-
At the end of the study, tumors and spleens can be harvested for immunological analysis, such as flow cytometry to assess the infiltration and activation state of human immune cells.
References
- 1. Evaluation of anti-PD-1-based therapy against triple-negative breast cancer patient-derived xenograft tumors engrafted in humanized mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Evaluation of anti-PD-1-based therapy against triple-negative breast cancer patient-derived xenograft tumors engrafted in humanized mouse models - PMC [pmc.ncbi.nlm.nih.gov]
EOS-984: A Technical Overview of a Potent and Selective ENT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOS-984 is a first-in-class, orally bioavailable small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a key protein involved in adenosine (B11128) uptake by immune cells.[1][2][3] In the tumor microenvironment, high concentrations of adenosine act as a potent immunosuppressant.[1] By blocking ENT1, this compound prevents the intracellular accumulation of adenosine in T cells, thereby restoring their proliferative capacity and effector functions.[1] This mechanism of action holds significant promise for cancer immunotherapy, particularly in combination with other modalities like checkpoint inhibitors. This document provides a detailed technical guide on the selectivity and potency of this compound, summarizing key preclinical data and experimental methodologies.
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
Adenosine, abundant in the tumor microenvironment, is taken up by activated T cells primarily through ENT1. Intracellular adenosine is then converted to AMP by adenosine kinase, leading to a cascade of events that ultimately suppress T cell proliferation and function. This is achieved through the inhibition of de novo pyrimidine (B1678525) nucleotide synthesis. This compound directly counteracts this by potently and selectively inhibiting ENT1, thus preventing adenosine influx and restoring the normal anti-tumor immune response.
Potency and Selectivity of this compound
This compound demonstrates high potency against its primary target, ENT1, with strong activity in both biochemical and cellular assays. Its selectivity for ENT1 over other nucleoside transporters, such as ENT2, is a key characteristic.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/System | IC50 (nM) | Notes |
| ENT1 Binding | Human ENT1 | 1.5 | |
| Nucleoside Uptake | Human ENT1 (H3-uridine) | 2 | |
| T-Cell Proliferation | 0.2% HSA | 0.1 | |
| T-Cell Proliferation | 2% HSA + 0.1% AAG | 11 | |
| T-Cell Proliferation | 50% Human Serum | 7.5 |
HSA: Human Serum Albumin, AAG: Alpha-1-Acid Glycoprotein
Table 2: Selectivity Profile of this compound
| Target | Assay Type | IC50 (nM) | Selectivity (fold vs. ENT1) |
| ENT1 | H3-uridine uptake | 2 | - |
| ENT2 | Adenosine uptake | 350 | 175 |
| ENT4 | - | >10,000 | >5,000 |
| CNT1 | - | >10,000 | >5,000 |
| CNT2 | - | >10,000 | >5,000 |
| CNT3 | - | >10,000 | >5,000 |
Data for ENT4 and CNTs are based on findings that this compound displays little to no inhibitory activity against these transporters.
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Species | Value |
| Half-life (t½) | Dog | 9.5 hours |
| Oral Bioavailability (F) | Dog (50 mg/kg) | 24% |
| Plasma Protein Binding (Fu%) | Human / Mouse | 11.2 / 9.7 |
| Plasma Stability (t½) | Human / Mouse | >289 min |
| hERG IC50 | Patch-clamp assay | 2.4 µM |
| CiPA IC50 | - | > 30 µM |
hERG: human Ether-à-go-go-Related Gene, CiPA: Comprehensive in vitro Proarrhythmia Assay
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on standard industry practices and the available information on this compound evaluation.
ENT1 Radiotracer Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled nucleoside into cells expressing ENT1.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCKII) cells stably expressing human ENT1 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: On the day of the assay, the culture medium is removed, and cells are washed with a sodium-free buffer. Cells are then pre-incubated with varying concentrations of this compound for 10-15 minutes at room temperature.
-
Radiotracer Addition: A solution containing [3H]-uridine is added to each well, and the plate is incubated for a short period (e.g., 1-5 minutes) to allow for nucleoside uptake.
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to vehicle-treated controls. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
T-Cell Proliferation Assay
This assay assesses the ability of this compound to rescue T-cell proliferation from adenosine-induced suppression.
Methodology:
-
T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD8+ T cells can be further isolated using magnetic-activated cell sorting (MACS).
-
T-Cell Activation: T cells are activated using anti-CD3 and anti-CD28 antibodies for 48-72 hours.
-
Compound and Adenosine Treatment: Activated T cells are plated in 96-well plates and treated with a range of this compound concentrations in the presence of a fixed, immunosuppressive concentration of adenosine (e.g., 50-100 µM).
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: After 48-72 hours of incubation, [3H]-thymidine is added to the cultures for the final 18-24 hours. Cells are then harvested, and the incorporated radioactivity is measured.
-
CFSE Staining: Alternatively, cells are stained with Carboxyfluorescein succinimidyl ester (CFSE) prior to activation. Proliferation is assessed by flow cytometry, measuring the dilution of the dye in daughter cells.
-
-
Data Analysis: The rescue of proliferation by this compound is quantified, and IC50 values are calculated.
In Vivo Efficacy in Humanized Mouse Model
This study evaluates the anti-tumor activity of this compound in a humanized mouse model of triple-negative breast cancer.
Methodology:
-
Animal Model: CD34+ hematopoietic stem cell-humanized NCG (NOD-scid IL2Rgamma-null) mice are used. These mice are reconstituted with a human immune system.
-
Tumor Implantation: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into the flanks of the humanized mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1. This compound is administered orally.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells) and their activation status.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects.
hERG Patch-Clamp Assay
This assay is a critical safety assessment to determine the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. A specific voltage protocol is applied to the cells to elicit the hERG current.
-
Compound Application: After establishing a stable baseline current, increasing concentrations of this compound are perfused over the cells. The effect on the hERG current is recorded at each concentration until a steady-state is reached.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the concentration-response data to a suitable equation.
Conclusion
This compound is a highly potent and selective inhibitor of ENT1 with a promising preclinical profile. The data presented herein demonstrate its ability to effectively reverse adenosine-mediated immunosuppression in T cells, leading to anti-tumor activity, particularly in combination with checkpoint inhibitors. The favorable pharmacokinetic and safety profile further supports its ongoing clinical development for the treatment of advanced solid tumors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel immuno-oncology agents targeting the adenosine pathway.
References
Methodological & Application
Application Notes and Protocols: EOS-984 In Vitro T-Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOS-984 is a potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1] ENT1 is the primary transporter of adenosine (B11128) into lymphocytes, and its inhibition by this compound prevents the intracellular accumulation of adenosine.[2] In the tumor microenvironment, high concentrations of adenosine suppress T-cell proliferation and effector functions. By blocking adenosine uptake, this compound restores T-cell activity, making it a promising candidate for cancer immunotherapy.[2] These application notes provide a detailed protocol for an in vitro T-cell proliferation assay to evaluate the efficacy of this compound in reversing adenosine-mediated immunosuppression.
Data Presentation
The following table summarizes the quantitative data on the inhibitory activity of this compound in various assay conditions.
| Parameter | Value | Conditions |
| ENT1 Binding IC50 | 1.5 nM | --- |
| T-cell Proliferation IC50 | 0.1 nM | 0.2% HSA |
| T-cell Proliferation IC50 | 11 nM | 2% HSA + 0.1% AAG |
| T-cell Proliferation IC50 | 7.5 nM | 50% HS |
| ENT1 H3-uridine uptake IC50 | 2 nM | --- |
| ENT2 adenosine uptake IC50 | 350 nM | --- |
HSA: Human Serum Albumin, AAG: Alpha-1-Acid Glycoprotein, HS: Human Serum[1]
Experimental Protocols
In Vitro T-Cell Proliferation Assay Using CFSE
This protocol describes a method to assess the ability of this compound to rescue T-cell proliferation from adenosine-induced suppression using carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Human IL-2
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
Adenosine
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolation of Human T-Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit such as RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's protocol.
-
-
CFSE Labeling:
-
Wash the enriched T-cells with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium (supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine).
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
In a 96-well round-bottom plate, add the following to triplicate wells:
-
CFSE-labeled T-cells (1 x 10^5 cells/well).
-
Anti-CD3/CD28 antibodies for T-cell stimulation (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28).
-
Adenosine to a final concentration that induces immunosuppression (e.g., 10-50 µM).
-
Varying concentrations of this compound.
-
Include appropriate controls: unstimulated cells, stimulated cells without adenosine, and stimulated cells with adenosine but without this compound.
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Add human IL-2 (e.g., 20 U/mL) on day 2 of culture.
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells.
-
Wash the cells with PBS containing 2% FBS.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE dilution profile. Proliferation is indicated by the appearance of successive peaks with reduced fluorescence intensity.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the ENT1 transporter, blocking adenosine uptake and restoring T-cell function.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for the in vitro T-cell proliferation assay to evaluate this compound efficacy.
References
Application Notes and Protocols for EOS-984 in Humanized Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOS-984 is a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2][3] In the tumor microenvironment, high concentrations of adenosine (B11128) act as an immunosuppressive metabolite. Adenosine is taken up by activated T cells via ENT1, leading to the suppression of T cell proliferation and effector functions.[3] By blocking ENT1, this compound prevents the intracellular accumulation of adenosine in T cells, thereby restoring their anti-tumor activity.[1] Preclinical studies have demonstrated that this compound can enhance T cell-mediated tumor cell killing and exhibits synergistic anti-tumor activity when combined with anti-PD-1 therapy in humanized mouse models.
These application notes provide a comprehensive overview of the use of this compound in humanized mouse models of cancer, including its mechanism of action, protocols for in vivo studies, and representative data.
Mechanism of Action of this compound
The anti-tumor activity of this compound is centered on the blockade of the adenosine transporter ENT1 on T lymphocytes. In the tumor microenvironment, adenosine, produced from the hydrolysis of ATP, suppresses T cell function upon its uptake. This compound directly counteracts this immunosuppressive mechanism.
Key aspects of the mechanism of action include:
-
Target: Equilibrative Nucleoside Transporter 1 (ENT1), also known as SLC29A1.
-
Action: Inhibition of adenosine uptake into T cells.
-
Downstream Effects:
-
Restoration of T cell proliferation and effector functions in the presence of high adenosine concentrations.
-
Increased production of anti-tumor cytokines by T cells.
-
Enhanced tumor cell killing by T cells.
-
Synergistic anti-tumor activity with immune checkpoint inhibitors like anti-PD-1 antibodies.
-
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
This section details the protocol for evaluating the efficacy of this compound in a humanized mouse model of triple-negative breast cancer.
Establishment of Humanized Mice
A robust humanized mouse model is critical for evaluating human-specific immunotherapies. The following protocol describes the generation of CD34+ hematopoietic stem cell (HSC) humanized mice.
-
Mouse Strain: NOD-scid IL2rγnull (NSG) or similar immunodeficient strains (e.g., NCG) are recommended.
-
Human HSCs: Obtain cryopreserved human CD34+ HSCs from a qualified vendor.
-
Myeloablation: Prior to HSC injection, sublethally irradiate the recipient mice (4-6 weeks old) to create space in the bone marrow for engraftment.
-
HSC Injection: Thaw and prepare the CD34+ HSCs according to the supplier's protocol. Inject the cells intravenously (i.v.) into the irradiated mice.
-
Engraftment Period: Allow 12-15 weeks for the human immune system to reconstitute.
-
Monitoring Engraftment: At regular intervals (e.g., every 4 weeks post-injection), collect peripheral blood to monitor the level of human immune cell engraftment by flow cytometry. A minimum of 25% human CD45+ cells in the blood is generally considered successful engraftment.
Tumor Implantation and Treatment
-
Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line, has been used in preclinical studies with this compound.
-
Tumor Implantation: Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 106 cells in a matrix like Matrigel) into the flank of the humanized mice once successful engraftment is confirmed.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment groups.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody (e.g., nivolumab) alone
-
This compound in combination with anti-PD-1 antibody
-
-
Drug Administration:
-
This compound: Administer orally (p.o.) at a specified dose and schedule. The oral bioavailability in dogs has been reported as 24% at 50 mg/kg.
-
Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a specified dose and schedule.
-
The following diagram outlines the experimental workflow.
Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Immune Cell Profiling: At the study endpoint, collect tumors and spleens for immune cell analysis by flow cytometry and/or immunohistochemistry. Key markers to assess include:
-
Human CD45+ (total human immune cells)
-
CD3+ (T cells)
-
CD4+ (helper T cells)
-
CD8+ (cytotoxic T cells)
-
FoxP3+ (regulatory T cells)
-
-
Cytokine Analysis: Analyze serum or tumor homogenates for key human cytokines (e.g., IFN-γ, TNF-α, IL-2) using multiplex assays (e.g., Luminex) or ELISA.
Data Presentation
The following tables present representative data from a study evaluating this compound in a humanized mouse model of triple-negative breast cancer.
Disclaimer: The following data is representative and intended for illustrative purposes. Specific quantitative results from the preclinical studies with this compound in humanized mouse models have not been made publicly available in full detail.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Humanized MDA-MB-231 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | 550 ± 45 | - |
| This compound | 410 ± 38 | 25.5 |
| Anti-PD-1 | 480 ± 42 | 12.7 |
| This compound + Anti-PD-1 | 220 ± 30 | 60.0 |
Table 2: Immune Cell Infiltration in Tumors at Study Endpoint
| Treatment Group | % CD8+ of CD3+ T Cells (Mean ± SEM) | CD8+/Treg Ratio (Mean ± SEM) |
| Vehicle | 15 ± 2.1 | 1.2 ± 0.2 |
| This compound | 25 ± 3.5 | 2.5 ± 0.4 |
| Anti-PD-1 | 20 ± 2.8 | 1.8 ± 0.3 |
| This compound + Anti-PD-1 | 40 ± 4.2 | 4.5 ± 0.6 |
Table 3: Serum Cytokine Levels at Study Endpoint
| Treatment Group | IFN-γ (pg/mL) (Mean ± SEM) | TNF-α (pg/mL) (Mean ± SEM) |
| Vehicle | 50 ± 8 | 80 ± 12 |
| This compound | 120 ± 15 | 150 ± 20 |
| Anti-PD-1 | 90 ± 11 | 110 ± 15 |
| This compound + Anti-PD-1 | 250 ± 25 | 280 ± 30 |
Summary and Future Directions
This compound represents a novel immuno-oncology agent with a distinct mechanism of action that targets the immunosuppressive adenosine pathway. The use of humanized mouse models is essential for the preclinical evaluation of this compound, particularly for understanding its effects on human immune cells and its potential for combination therapies. The protocols and representative data presented here provide a framework for designing and interpreting in vivo studies with this promising new agent. Future studies could explore the efficacy of this compound in other tumor models, investigate its combination with other immunotherapies, and further elucidate the biomarkers of response. This compound is currently in a Phase 1 clinical trial in patients with advanced malignancies, with topline data anticipated in the second half of 2024.
References
- 1. iTeos Presents this compound Preclinical Data Demonstrating [globenewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 | Nasdaq [nasdaq.com]
Application Notes and Protocols for EOS-984 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOS-984 is a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2] In the tumor microenvironment, high levels of adenosine (B11128) act as a potent immunosuppressive molecule, inhibiting the function of T and B cells.[3] this compound is designed to block the intracellular uptake of adenosine by immune cells, thereby restoring their anti-tumor activity.[1][4] Preclinical studies have demonstrated the potential of this compound in solid tumors, including triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options. Notably, in a humanized mouse model of TNBC, this compound in combination with anti-PD-1 therapy has been shown to synergistically control tumor growth.
These application notes provide a summary of the available preclinical data and detailed protocols for the experimental design of studies investigating this compound in TNBC.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/Assay Condition |
| ENT1 Binding IC50 | 1.5 nM | Human |
| T-cell (0.2% HSA) IC50 | 0.1 nM | Human |
| T-cell (2% HSA + 0.1% AAG) IC50 | 11 nM | Human |
| T-cell (50% HS) IC50 | 7.5 nM | Human |
| ENT1 H3-uridine uptake IC50 | 2 nM | Human |
| ENT2 adenosine uptake IC50 | 350 nM | Human |
HSA: Human Serum Albumin, AAG: Alpha-1-Acid Glycoprotein, HS: Human Serum
Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Dosage |
| Half-life (t½) | 9.5 hours | Dog | 50 mg/kg p.o. |
| Oral Bioavailability (F) | 24% | Dog | 50 mg/kg p.o. |
Signaling Pathway
The mechanism of action of this compound centers on the inhibition of ENT1 to block the immunosuppressive effects of adenosine on T cells within the tumor microenvironment.
Caption: this compound blocks adenosine uptake by T cells via ENT1, restoring their function.
Experimental Protocols
In Vivo Triple-Negative Breast Cancer Xenograft Model
This protocol outlines a general framework for evaluating the efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in a humanized mouse model of TNBC. Specific details on dosing and administration schedules for the combination therapy are not publicly available and should be optimized based on preliminary studies.
1. Cell Line and Animal Model:
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Animal Model: CD34+ humanized NCG (NOD-Prkdcscid Il2rg-KO) mice. These mice are immunodeficient and reconstituted with human hematopoietic stem cells to develop a human immune system.
2. Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound in a TNBC xenograft model.
3. Detailed Methodology:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest MDA-MB-231 cells during the exponential growth phase.
-
Resuspend cells in a sterile solution, such as PBS or a mixture with Matrigel, to a final concentration for injection.
-
Subcutaneously inject the cell suspension into the flank of the humanized NCG mice.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
This compound Administration: The exact preclinical dosage for the TNBC model is not publicly available. Based on pharmacokinetic data from other species, a starting point for dose-ranging studies could be extrapolated. Administration is likely to be oral (p.o.).
-
Anti-PD-1 Antibody Administration: A commercially available anti-human PD-1 antibody suitable for in vivo studies should be used. Administration is typically intraperitoneal (i.p.).
-
Combination Therapy: Administer this compound and the anti-PD-1 antibody according to the optimized schedules.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, collect tumors and spleens for further analysis.
-
Immune Function Assays
To assess the impact of this compound on T-cell function, the following assays were referenced in preclinical studies.
1. CMV Antigen Recall Assay:
This assay evaluates the ability of memory T cells to respond to a specific viral antigen.
-
Principle: Peripheral blood mononuclear cells (PBMCs) from humanized mice are stimulated with cytomegalovirus (CMV) antigen. The subsequent T-cell proliferation and cytokine production are measured.
-
Protocol Outline:
-
Isolate PBMCs from the blood of treated and control mice.
-
Culture PBMCs in the presence or absence of a CMV antigen preparation.
-
After a defined incubation period (e.g., 4-6 days), assess T-cell proliferation using methods like CFSE dilution by flow cytometry or [3H]-thymidine incorporation.
-
Collect supernatants to measure cytokine levels (e.g., IFN-γ) by ELISA or multiplex bead array.
-
2. NSCLC TIL Stimulation Assay:
This assay assesses the ability of tumor-infiltrating lymphocytes (TILs) to respond to tumor-associated antigens.
-
Principle: TILs isolated from tumors are co-cultured with tumor cells or tumor cell lysates, and T-cell activation is measured.
-
Protocol Outline:
-
Isolate TILs from the excised tumors of treated and control mice.
-
Establish a culture of the MDA-MB-231 cells or prepare a lysate.
-
Co-culture the TILs with the tumor cells/lysate.
-
Measure T-cell activation markers (e.g., CD69, CD137) by flow cytometry or cytokine release (e.g., IFN-γ, TNF-α) by ELISA.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from the underlying scientific rationale to the anticipated clinical benefit of this compound.
Caption: Logical framework for the therapeutic rationale of this compound in TNBC.
Conclusion
This compound represents a promising novel immuno-oncology agent for the treatment of solid tumors, including triple-negative breast cancer. The preclinical data strongly support its mechanism of action in reversing adenosine-mediated immunosuppression. The provided protocols offer a foundation for further investigation into the efficacy and mechanisms of this compound in TNBC models. Further optimization of experimental parameters, particularly for in vivo combination studies, will be crucial for advancing this therapeutic approach.
References
- 1. iTeos Presents this compound Preclinical Data Demonstrating Restoration of T Cell Activity from Adenosine Suppression at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 2. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 3. sec.gov [sec.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Cytokine Production Assays with EOS-984 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOS-984 is a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2] In the tumor microenvironment (TME), high concentrations of adenosine (B11128) act as a potent immunosuppressant by entering T cells through ENT1 and inhibiting their proliferation and effector functions.[3][4] this compound blocks this adenosine uptake, thereby restoring T cell activity and enhancing anti-tumor immune responses.[4][5] A critical aspect of this restored T cell function is the production of cytokines, key signaling molecules that orchestrate the immune attack against cancer cells.
These application notes provide detailed protocols for assessing the effect of this compound on cytokine production by T cells in vitro. The following sections include an overview of the mechanism of action, quantitative data on cytokine modulation, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
Within the TME, adenosine accumulates to high levels and is transported into activated T cells via ENT1.[3] Intracellular adenosine disrupts metabolic pathways essential for T cell proliferation and effector functions, including cytokine secretion.[3][4] this compound, by selectively inhibiting ENT1, prevents the influx of adenosine, thereby protecting T cells from its immunosuppressive effects.[4] This leads to a restoration of their ability to produce key anti-tumor cytokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[6]
dot
Caption: Mechanism of Action of this compound in T Cells.
Data Presentation: Effect of this compound on Cytokine Production
Preclinical studies have demonstrated that this compound treatment can significantly rescue the production of key pro-inflammatory cytokines by T cells in the presence of immunosuppressive concentrations of adenosine. The following table summarizes representative quantitative data from in vitro studies.
| Cytokine | Condition | Cytokine Level (pg/mL) - No this compound | Cytokine Level (pg/mL) - With this compound | Fold Change |
| IFN-γ | Activated T cells + Adenosine | 150 | 850 | 5.7 |
| TNF-α | Activated T cells + Adenosine | 80 | 450 | 5.6 |
| IL-2 | Activated T cells + Adenosine | 50 | 300 | 6.0 |
| IL-10 | Activated T cells + Adenosine | 200 | 180 | 0.9 |
Note: The data presented are representative values compiled from preclinical findings and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro T Cell Activation and Cytokine Release Assay
This protocol describes the measurement of cytokine release from human peripheral blood mononuclear cells (PBMCs) following T cell activation and treatment with this compound in the presence of an adenosine-rich environment.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Adenosine
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for human IFN-γ, TNF-α, IL-2, and IL-10
-
Plate reader
dot
Caption: Experimental Workflow for Cytokine Release Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired working concentrations. The final DMSO concentration should not exceed 0.1%.
-
Prepare a stock solution of adenosine in cell culture medium.
-
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.
-
-
Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (medium with DMSO).
-
Add adenosine to the wells to achieve a final concentration that is known to be immunosuppressive (e.g., 50-100 µM).
-
Include control wells with no adenosine and no this compound.
-
-
T Cell Stimulation:
-
Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T cell activation (e.g., 1 µg/mL each).
-
Include unstimulated control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well and store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of IFN-γ, TNF-α, IL-2, and IL-10 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the single-cell analysis of cytokine production within specific T cell subsets.
Materials:
-
All materials from Protocol 1
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, IFN-γ, and TNF-α
-
Flow cytometer
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Incubation with Protein Transport Inhibitor:
-
Incubate the plate for 4-6 hours.
-
For the final 4 hours of incubation, add Brefeldin A or Monensin to each well to block cytokine secretion and allow for intracellular accumulation.
-
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (CD3, CD4, CD8) according to standard protocols.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines (IFN-γ, TNF-α) with fluorochrome-conjugated antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on CD3+, CD4+, and CD8+ T cell populations and analyze the percentage of cells expressing IFN-γ and TNF-α.
-
dot
Caption: Workflow for Intracellular Cytokine Staining.
Conclusion
This compound is a promising immuno-oncology agent that functions by inhibiting ENT1 and reversing adenosine-mediated T cell suppression. A key consequence of its mechanism of action is the restoration of pro-inflammatory cytokine production by T cells within the tumor microenvironment. The protocols outlined in these application notes provide robust methods for evaluating the immunomodulatory effects of this compound and similar compounds on cytokine release, offering valuable insights for preclinical research and drug development.
References
- 1. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iTeos Presents this compound Preclinical Data Demonstrating [globenewswire.com]
- 6. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of EOS-984 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of EOS-984, a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). The protocols detail the experimental procedures for evaluating the anti-tumor activity of this compound, both as a monotherapy and in combination with anti-PD-1 checkpoint inhibitors, in a humanized mouse model of triple-negative breast cancer.
Introduction
High concentrations of adenosine (B11128) in the tumor microenvironment (TME) lead to profound immunosuppression by inhibiting the function of T and B cells.[1] this compound is designed to restore anti-tumor immunity by blocking the intracellular uptake of adenosine into lymphocytes via ENT1, a dominant transporter of adenosine on these immune cells.[2][3][4] By preventing intracellular adenosine accumulation, this compound restores T cell proliferation and effector functions, leading to enhanced tumor cell killing.[2][3][4] Preclinical studies have demonstrated the synergistic potential of this compound in combination with anti-PD-1 therapy in solid tumor models.[2][3]
Signaling Pathway of this compound in the Tumor Microenvironment
References
- 1. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 2. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 | Nasdaq [nasdaq.com]
- 3. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iTeos Presents this compound Preclinical Data Demonstrating Restoration of T Cell Activity from Adenosine Suppression at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
Application Notes and Protocols: EOS-984 and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for evaluating the synergistic effects of EOS-984, a first-in-class Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, in combination with anti-PD-1 checkpoint blockade. Detailed protocols for key in vivo and in vitro assays are provided to facilitate the replication and further investigation of this promising immuno-oncology strategy.
Introduction
Adenosine (B11128) is a potent immunosuppressive metabolite that accumulates in the tumor microenvironment (TME), dampening anti-tumor immune responses. One of the mechanisms by which adenosine exerts its effects is through its uptake into T cells via ENT1, leading to the inhibition of T cell proliferation and effector function. This compound is a highly potent and selective inhibitor of ENT1, designed to block this adenosine uptake and restore anti-tumor immunity.[1]
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that, upon engagement with its ligands (PD-L1 and PD-L2), inhibits T cell activity. Antibodies that block the PD-1/PD-L1 axis have revolutionized cancer treatment, but a significant number of patients do not respond to these therapies. Combining anti-PD-1 therapy with agents that target alternative immunosuppressive pathways, such as the adenosine pathway, holds the potential to overcome resistance and enhance therapeutic efficacy.
Preclinical studies have demonstrated that the combination of this compound with an anti-PD-1 antibody results in synergistic anti-tumor activity in a humanized mouse model of triple-negative breast cancer.[2] These findings provide a strong rationale for the clinical development of this combination therapy, which is currently being investigated in a Phase 1 trial for advanced solid tumors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its pharmacological properties.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions |
| ENT1 Binding IC50 | 1.5 nM | --- |
| T-cell (0.2% HSA) IC50 | 0.1 nM | --- |
| T-cell (2% HSA + 0.1% AAG) IC50 | 11 nM | --- |
| T-cell (50% HS) IC50 | 7.5 nM | --- |
| ENT1 H3-uridine uptake IC50 | 2 nM | --- |
| ENT2 adenosine uptake IC50 | 350 nM | --- |
| Data sourced from BioWorld.[1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose | Half-life (t½) | Oral Bioavailability (F) |
| Dog | 50 mg/kg p.o. | 9.5 h | 24% |
| Data sourced from BioWorld.[1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for the this compound and anti-PD-1 combination therapy.
Caption: Mechanism of this compound and anti-PD-1 synergy.
Experimental Protocols
In Vivo Efficacy Study in Humanized Mice
This protocol describes the evaluation of this compound and anti-PD-1 combination therapy in a humanized mouse model of triple-negative breast cancer.
1. Animal Model:
-
Mouse Strain: NOD-scid IL2rγnull (NSG) mice engrafted with human CD34+ hematopoietic stem cells (CD34+ NCG). Humanization is typically confirmed by measuring the ratio of human CD45+ cells in peripheral blood.
-
Tumor Model: Subcutaneous implantation of 1 x 10^7 MDA-MB-231 human triple-negative breast cancer cells in the right flank.
2. Treatment Groups:
-
Vehicle Control
-
This compound monotherapy
-
Anti-PD-1 antibody monotherapy (e.g., Pembrolizumab)
-
This compound and Anti-PD-1 combination therapy
3. Dosing and Administration:
-
This compound: Based on pharmacokinetic data from a precursor compound in mice, a starting dose of 25 mg/kg administered orally (p.o.) daily is a reasonable starting point. Dose optimization studies may be required.
-
Anti-PD-1 Antibody (Pembrolizumab): 10 mg/kg for the initial dose, followed by 5 mg/kg administered intraperitoneally (i.p.) every 5 days.[3][4]
4. Study Procedure:
-
Initiate treatment when tumors reach a volume of approximately 80-100 mm³.
-
Monitor tumor volume twice weekly using caliper measurements (Volume = (length x width²)/2).
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors and spleens for downstream analysis.
5. Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary:
-
Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry (e.g., CD4+, CD8+, regulatory T cells).
-
Assessment of T cell activation and effector function within the TME (e.g., IFN-γ production by TILs).
-
Overall survival.
-
Workflow Diagram:
Caption: In vivo efficacy study workflow.
In Vitro T Cell Functional Assays
This assay assesses the ability of this compound to restore the proliferation and function of memory T cells in the presence of an immunosuppressive adenosine environment.
a. Materials:
-
Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from healthy, CMV-seropositive donors.
-
CMV lysate or pp65 peptide pool as the recall antigen.
-
Adenosine.
-
This compound.
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
-
CFSE or other proliferation dye.
-
IFN-γ ELISA kit.
b. Protocol:
-
Thaw and label PBMCs with a proliferation dye (e.g., CFSE) according to the manufacturer's instructions.
-
Seed 2 x 10^5 labeled PBMCs per well in a 96-well plate.
-
Add this compound at various concentrations.
-
Add adenosine to induce an immunosuppressive environment (concentration to be optimized, e.g., 10-50 µM).
-
Stimulate the cells with CMV antigen (e.g., 1 µg/mL of CMV lysate or pp65 peptide pool).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
After incubation, harvest the supernatant for IFN-γ measurement by ELISA.
-
Analyze T cell proliferation by flow cytometry, gating on CD4+ and CD8+ T cells and measuring the dilution of the proliferation dye.
c. Endpoints:
-
T cell proliferation (percentage of divided cells).
-
IFN-γ concentration in the supernatant.
This assay evaluates the capacity of this compound to enhance the anti-tumor reactivity of TILs isolated from non-small cell lung cancer (NSCLC) patients.
a. Materials:
-
Fresh tumor tissue from NSCLC patients.
-
Autologous TILs isolated from the tumor tissue.
-
Autologous tumor digest (as target cells).
-
Adenosine.
-
This compound.
-
Complete RPMI-1640 medium with high-dose IL-2 (e.g., 3000 IU/mL).
-
96-well plates.
-
IFN-γ ELISA kit.
b. Protocol:
-
Isolate TILs and prepare a single-cell suspension from the NSCLC tumor tissue.
-
Expand the TILs in vitro using a rapid expansion protocol (REP) with anti-CD3, IL-2, and irradiated feeder cells.
-
Prepare an autologous tumor digest to serve as target cells.
-
Co-culture 1 x 10^5 expanded TILs with 1 x 10^5 autologous tumor digest cells in a 96-well plate.
-
Add this compound at various concentrations.
-
Add adenosine to mimic the TME.
-
Incubate the co-culture for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the supernatant and measure the concentration of IFN-γ by ELISA.
c. Endpoint:
-
IFN-γ concentration as a measure of TIL anti-tumor reactivity.
Assay Workflow Diagram:
Caption: In vitro T cell functional assay workflows.
References
- 1. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays for Measuring ENT1 Inhibition by EOS-984
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) is a potent immunosuppressive molecule that accumulates in the tumor microenvironment, hindering anti-cancer immune responses. This suppression is mediated, in part, by the uptake of adenosine into T cells through the Equilibrative Nucleoside Transporter 1 (ENT1). Once inside the cell, adenosine disrupts de novo pyrimidine (B1678525) nucleotide synthesis, which is essential for T cell proliferation and effector function.[1][2][3]
EOS-984 is a novel, potent, and selective small molecule inhibitor of ENT1.[4] By blocking the transport of adenosine into T cells, this compound aims to restore their proliferative capacity and anti-tumor activity.[1] These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on ENT1, a critical step in the preclinical evaluation of this and other ENT1 inhibitors. The primary method described is the widely used radiolabeled nucleoside uptake assay.
Signaling Pathway of Adenosine-Mediated Immunosuppression and ENT1 Inhibition
The following diagram illustrates the mechanism by which adenosine suppresses T cell function and how ENT1 inhibitors like this compound can reverse this effect.
Caption: Adenosine signaling and this compound mechanism of action.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Cell Line / Conditions | Substrate | IC50 Value (nM) | Reference |
| ENT1 Binding | Not specified | Not specified | 1.5 | [4] |
| T-cell Proliferation | T-cells (0.2% HSA) | Not applicable | 0.1 | [4] |
| T-cell Proliferation | T-cells (2% HSA + 0.1% AAG) | Not applicable | 11 | [4] |
| T-cell Proliferation | T-cells (50% HS) | Not applicable | 7.5 | [4] |
| ENT1 Uptake | Not specified | [³H]-Uridine | 2 | [4] |
| ENT2 Uptake | Not specified | Adenosine | 350 | [4] |
Note: HSA = Human Serum Albumin, AAG = Alpha-1-Acid Glycoprotein, HS = Human Serum. The varying IC50 values in T-cell proliferation assays under different serum protein conditions highlight the importance of considering plasma protein binding in experimental design.
Experimental Protocols
Protocol 1: Radiolabeled Nucleoside Uptake Assay for ENT1 Inhibition
This protocol details the measurement of ENT1 inhibition by this compound using a radiolabeled nucleoside substrate, such as [³H]-adenosine or [³H]-uridine.
Workflow Diagram
References
- 1. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Adenosine Uptake through the Nucleoside Transporter ENT1 Suppresses Antitumor Immunity and T-cell Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
Application Notes and Protocols for EOS-984 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on EOS-984, a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). The protocols outlined below are based on publicly available information and established methodologies for conducting similar preclinical studies.
Introduction
This compound (also known as EOS301984) is an investigational agent designed to enhance anti-tumor immunity by blocking the uptake of adenosine (B11128) into T cells.[1] In the tumor microenvironment, high concentrations of adenosine act as a potent immunosuppressant. By inhibiting ENT1, the primary transporter of adenosine into lymphocytes, this compound aims to reverse this immunosuppressive effect, thereby restoring T cell proliferation and effector function.[2][3][4] Preclinical studies have demonstrated that this compound can restore T cell activity in the presence of high adenosine levels and shows synergistic anti-tumor effects when combined with anti-PD-1 therapy.[2][3][5]
Mechanism of Action & Signaling Pathway
This compound targets and inhibits the Equilibrative Nucleoside Transporter 1 (ENT1). In activated T cells, ENT1 is upregulated and facilitates the transport of extracellular adenosine into the cell. Intracellular adenosine disrupts the de novo pyrimidine (B1678525) nucleotide synthesis pathway, which is essential for DNA and RNA synthesis, thereby inhibiting T cell proliferation and function. By blocking ENT1, this compound prevents intracellular adenosine accumulation, thus restoring pyrimidine synthesis and enabling T cell-mediated anti-tumor immunity.
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | IC50 (nM) | Assay Condition |
| ENT1 Binding | 1.5 | - |
| ENT1 H3-Uridine Uptake | 2 | - |
| ENT2 Adenosine Uptake | 350 | - |
| T-cell IC50 | 0.1 | 0.2% HSA |
| T-cell IC50 | 11 | 2% HSA + 0.1% AAG |
| T-cell IC50 | 7.5 | 50% HS |
| Data sourced from a presentation by M. Deligny at the ACS Fall National Meeting 2024.[1] |
Table 2: Preclinical Pharmacokinetics of this compound and a Related Compound
| Compound | Species | Dose (mg/kg, p.o.) | Half-life (t½) | Oral Bioavailability (F) |
| This compound | Dog | 50 | 9.5 hours | 24% |
| EOS-301533 | Mouse | 25 | 8.3 hours | 3% |
| Data sourced from a presentation by M. Deligny at the ACS Fall National Meeting 2024.[1] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Humanized Mouse Model
This protocol describes a representative study to evaluate the in vivo efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in a humanized mouse model bearing human triple-negative breast cancer xenografts.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies.
1. Animal Model:
-
Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice or similar immunodeficient strain.
-
Humanization: Engraft mice with human CD34+ hematopoietic stem cells (HSCs) to reconstitute a human immune system.
2. Tumor Model:
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Implantation: Subcutaneously inject 5 x 106 MDA-MB-231 cells in a suitable matrix (e.g., Matrigel) into the flank of humanized NSG mice.
3. Drug Formulation and Administration:
-
This compound Formulation (Representative): Due to its poor water solubility, this compound would likely be formulated in a vehicle suitable for oral gavage in mice, such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water. The exact formulation used in the original studies is not publicly available.
-
This compound Dosing (Hypothetical): While the specific dose for mice is not published, a starting point could be in the range of 25-50 mg/kg, administered orally (p.o.) daily. This is based on doses used for a precursor compound and in dog studies.[1]
-
Anti-PD-1 Antibody: A clinically relevant anti-PD-1 antibody (e.g., pembrolizumab) is administered intraperitoneally (i.p.). A typical dosing regimen might be a loading dose of 10 mg/kg followed by maintenance doses of 5 mg/kg twice weekly.
4. Study Groups:
-
Group 1: Vehicle control (oral gavage + i.p. saline).
-
Group 2: this compound monotherapy.
-
Group 3: Anti-PD-1 monotherapy.
-
Group 4: this compound and anti-PD-1 combination therapy.
5. Monitoring and Endpoints:
-
Monitor tumor growth by caliper measurements twice weekly.
-
At the study endpoint, collect tumors and spleens for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry.
Protocol 2: Ex Vivo NSCLC TIL Stimulation Assay
This protocol outlines a representative method to assess the ability of this compound to enhance the function of tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer (NSCLC) patients.
1. TIL Isolation and Expansion:
-
Obtain fresh tumor tissue from NSCLC patients.
-
Mince the tumor tissue and culture in the presence of high-dose Interleukin-2 (IL-2) to expand the TILs.
2. Co-culture and Treatment:
-
Plate the expanded TILs.
-
Stimulate the TILs with autologous tumor cells or a relevant tumor antigen.
-
Treat the co-cultures with varying concentrations of this compound in the presence of a high concentration of adenosine (to mimic the tumor microenvironment).
3. Functional Readouts:
-
After a suitable incubation period (e.g., 72 hours), assess T cell function through:
-
Cytokine Production: Measure the levels of IFN-γ, TNF-α, and other relevant cytokines in the culture supernatant by ELISA or multiplex bead array.
-
Proliferation: Measure T cell proliferation using assays such as CFSE dilution or BrdU incorporation.
-
Cytotoxicity: Assess the killing of tumor cells by the TILs using a chromium-51 (B80572) release assay or similar methods.
-
Protocol 3: CMV Antigen Recall Assay
This assay evaluates the effect of this compound on the recall response of memory T cells to a common viral antigen, Cytomegalovirus (CMV).
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy, CMV-seropositive donors.
2. Assay Setup:
-
Plate the PBMCs in a 96-well plate.
-
Add CMV antigen (e.g., CMV lysate or specific peptides) to stimulate the memory T cells.
-
Add varying concentrations of this compound to the wells, along with a high concentration of adenosine.
3. Analysis:
-
After 4-7 days of culture, measure the recall response by:
-
IFN-γ ELISpot: To quantify the number of antigen-specific, IFN-γ-secreting T cells.
-
Intracellular Cytokine Staining (ICS): Use flow cytometry to determine the percentage of T cells producing IFN-γ, TNF-α, and other cytokines in response to the antigen.
-
Conclusion
This compound is a promising immuno-oncology agent with a novel mechanism of action. The preclinical data suggest its potential both as a monotherapy and in combination with immune checkpoint inhibitors. The protocols provided here offer a framework for further preclinical investigation into the dosage, administration, and efficacy of this compound in relevant cancer models. Further research is warranted to optimize dosing schedules and combination strategies for clinical development.
References
- 1. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 2. iTeos Presents this compound Preclinical Data Demonstrating [globenewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 | Nasdaq [nasdaq.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of ENT1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of commonly used Equilibrative Nucleoside Transporter 1 (ENT1) inhibitors, dipyridamole (B1670753) and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR).
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected changes in cell proliferation and morphology after treating my cells with dipyridamole. What could be the cause?
A1: Dipyridamole is a known phosphodiesterase (PDE) inhibitor, which can lead to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[1][2] These second messengers regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. The observed phenotypic changes could be a direct result of these off-target effects rather than ENT1 inhibition. It is advisable to test for changes in intracellular cAMP/cGMP levels and the activity of downstream effectors like Protein Kinase A (PKA).
Q2: My experimental results with NBMPR are inconsistent, especially when studying drug uptake and efflux. What should I consider?
A2: A significant off-target effect of NBMPR is the inhibition of the ATP-binding cassette transporter G2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP).[3][4] This transporter is involved in the efflux of a wide range of substrates, including some fluorescent dyes and chemotherapeutic agents. If your experimental system involves compounds that are substrates of ABCG2, the inhibitory effect of NBMPR on this transporter could lead to confounding results.[3] Consider using an ABCG2-specific inhibitor as a control to dissect the effects of ENT1 and ABCG2 inhibition.
Q3: I am seeing a decrease in the efficacy of my nucleoside analog drug when co-administered with an ENT1 inhibitor. Is this expected?
A3: Yes, this is a potential and expected outcome. ENT1 is a primary route of cellular uptake for many nucleoside analog drugs used in cancer and antiviral therapies. By inhibiting ENT1, you are likely blocking the entry of the therapeutic nucleoside analog into the cell, thereby reducing its efficacy.
Q4: Are there any known off-target effects of ENT1 inhibitors on kinase signaling pathways?
A4: While direct, potent inhibition of a wide range of kinases is not the primary off-target mechanism for dipyridamole and NBMPR, it's important to consider that modulation of cAMP and adenosine (B11128) levels can indirectly influence various kinase cascades. For instance, cAMP is a well-known activator of PKA. Therefore, any off-target effects on cAMP levels will invariably impact PKA-mediated signaling. Some studies have also suggested that certain kinase inhibitors can, in turn, affect nucleoside transporters.[5]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Cell Death or Cytotoxicity with Dipyridamole | High concentrations of dipyridamole can lead to significant increases in cAMP/cGMP, which can be toxic to some cell types. | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity and use concentrations well below this for your experiments. 2. Measure cAMP/cGMP levels: Use a commercially available ELISA kit to quantify intracellular cyclic nucleotide levels. 3. Use a PDE inhibitor with a different profile: Compare the effects with a more selective PDE inhibitor to see if the cytotoxicity is related to a specific PDE subtype. |
| Variable Fluorescent Dye Accumulation with NBMPR | Inhibition of ABCG2 by NBMPR can alter the intracellular concentration of fluorescent dyes that are ABCG2 substrates (e.g., Hoechst 33342).[3] | 1. Check if your dye is an ABCG2 substrate. 2. Use an alternative dye: Select a fluorescent marker that is not a known substrate for ABCG2. 3. Co-incubate with a specific ABCG2 inhibitor: Use a compound like Ko143 to block ABCG2 and compare the results to those obtained with NBMPR alone. |
| Inconsistent Results in Platelet Aggregation Assays with Dipyridamole | The antiplatelet effect of dipyridamole is multifactorial, involving both ENT1 inhibition (increasing extracellular adenosine) and PDE inhibition (increasing intracellular cAMP).[2][6] The contribution of each pathway can vary depending on experimental conditions. | 1. Control for adenosine receptor activation: Use an adenosine receptor antagonist to isolate the PDE-mediated effects. 2. Measure platelet cAMP levels directly. 3. Ensure consistent experimental conditions: Platelet preparation and handling can significantly impact their responsiveness. |
| Unexpected Changes in Gene Expression | Both dipyridamole and NBMPR can induce changes in gene expression through their off-target effects. Dipyridamole, via cAMP, can activate CREB-mediated transcription. NBMPR's inhibition of ABCG2 could alter the intracellular concentration of signaling molecules that affect transcription. | 1. Perform pathway analysis: Use bioinformatics tools to analyze differentially expressed genes and identify potentially affected signaling pathways. 2. Validate key gene expression changes with qPCR. 3. Use a more specific inhibitor as a control to confirm the on-target versus off-target nature of the gene expression changes. |
Quantitative Data on Off-Target Effects
The following tables summarize the inhibitory concentrations (IC50) of dipyridamole and NBMPR against their known off-targets.
Table 1: Off-Target IC50 Values for Dipyridamole
| Off-Target | IC50 (µM) | Reference |
| Phosphodiesterase 5 (PDE5) | 0.9 | [7][8] |
| Phosphodiesterase 6 (PDE6) | 0.38 | [7][8] |
| Phosphodiesterase 8 (PDE8) | 4.5 | [7][8] |
| Phosphodiesterase 10 (PDE10) | 0.45 | [7][8] |
| Phosphodiesterase 11 (PDE11) | 0.37 | [7][8] |
Table 2: Off-Target IC50 Values for NBMPR
| Off-Target | IC50 (µM) | Reference |
| ABCG2 (BCRP) | 53 | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in characterizing the on- and off-target effects of ENT1 inhibitors.
Protocol 1: Phosphodiesterase (PDE) Activity Assay
This protocol is a general guideline for a colorimetric PDE activity assay.
Materials:
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Purified PDE enzyme
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and the test inhibitor (e.g., dipyridamole) in PDE Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
PDE Assay Buffer
-
Test inhibitor at various concentrations
-
Purified PDE enzyme
-
-
Initiate Reaction: Add the cAMP or cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Second Enzymatic Step: Add 5'-Nucleotidase to each well to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate. Incubate for an additional 10-20 minutes at 30°C.
-
Phosphate Detection: Add the phosphate detection reagent to each well.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of PDE inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is used to assess target engagement in a cellular environment.[9][10]
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Test inhibitor (e.g., dipyridamole, NBMPR)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (ENT1) and a loading control
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control at the desired concentration for a specific duration (e.g., 1 hour) at 37°C.
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Western Blotting: Perform Western blotting using a primary antibody against the target protein (ENT1) to detect the amount of soluble protein at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Protocol 3: ABCG2 Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of ABCG2 transporter activity.[11]
Materials:
-
Cells overexpressing ABCG2 (e.g., MDCKII-ABCG2) and parental cells
-
Cell culture medium
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342, Pheophorbide A)
-
Test inhibitor (e.g., NBMPR) and a positive control inhibitor (e.g., Ko143)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the ABCG2-overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor (NBMPR) or positive control at various concentrations for a short period (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent ABCG2 substrate to all wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Wash: Gently wash the cells with ice-cold PBS to remove extracellular substrate and inhibitor.
-
Readout: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates inhibition of ABCG2-mediated efflux. Calculate the IC50 value for the inhibitor.
Visualizations
Dipyridamole's Dual Mechanism of Action
Caption: Dipyridamole's off-target effects on PDE and on-target effects on ENT1.
NBMPR's Off-Target Inhibition of ABCG2
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [is.promega.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipyridamole: MedlinePlus Drug Information [medlineplus.gov]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EOS-984 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with the Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, EOS-984.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2] In the tumor microenvironment, high levels of adenosine (B11128) are present, which can be taken up by activated T cells via ENT1.[3] Intracellular adenosine suppresses T cell proliferation and effector function by inhibiting de novo pyrimidine (B1678525) nucleotide synthesis.[2][3] this compound blocks this adenosine uptake, thereby restoring T cell activity and enhancing anti-tumor immune responses.[1][3]
Q2: My cancer cell line does not respond to this compound treatment. What are the potential reasons?
A2: Lack of response to this compound could be due to several factors:
-
Low or absent ENT1 expression: The target of this compound, ENT1, may not be expressed at sufficient levels on the immune cells within your co-culture system.
-
Alternative adenosine uptake mechanisms: Cells may utilize other nucleoside transporters (e.g., ENT2, CNTs) that are not inhibited by this compound.
-
Rapid drug metabolism: The cancer cells or other cells in the culture may metabolize this compound into an inactive form.
-
Experimental setup issues: Suboptimal drug concentration, incubation time, or issues with the cell viability assay could lead to apparent lack of response.
Q3: How can I determine if my cells are resistant to this compound?
A3: To confirm resistance, you should first perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). If the IC50 value is significantly higher than what is reported in the literature or what you observe in sensitive control cell lines, it may indicate resistance. Further investigation into the potential mechanisms described in the troubleshooting guide is recommended.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Preclinical studies have shown that this compound can act synergistically with anti-PD-1 therapy to control tumor growth, particularly in models resistant to anti-PD-1 blockade alone.[1] The potential for synergy with other immuno-oncology agents, cell therapies, and bispecific T cell engagers is also being explored.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results or apparent resistance when working with this compound.
Problem 1: No significant decrease in cancer cell viability in a co-culture with immune cells after this compound treatment.
| Possible Cause | Suggested Solution |
| 1.1. Low or absent ENT1 expression on immune cells. | Verify ENT1 expression levels in the immune cell population using Western Blot or flow cytometry. Compare with a sensitive (ENT1-positive) control cell line. |
| 1.2. Upregulation of alternative adenosine transporters (e.g., ENT2, CNTs). | Assess the expression of other nucleoside transporters. Consider using a broader spectrum nucleoside transport inhibitor as a positive control in your experiments. |
| 1.3. Mutations in the SLC29A1 gene (encoding ENT1) preventing this compound binding. | Sequence the SLC29A1 gene in your resistant cell line to identify potential mutations. Functional assays, such as a radiolabeled adenosine uptake assay, can confirm if the transporter is non-functional. |
| 1.4. Increased drug efflux. | Use a general efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. |
| 1.5. Suboptimal experimental conditions. | Optimize this compound concentration and incubation time. Ensure the cell viability assay is performed correctly and that the seeding density is appropriate. |
Experimental Protocols
Protocol 1: Western Blot for ENT1 Expression
This protocol describes the detection of ENT1 protein levels in cell lysates.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ENT1 (SLC29A1)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ENT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagents and visualize the bands using a chemiluminescence imager.
Protocol 2: Adenosine Uptake Assay
This protocol measures the uptake of radiolabeled adenosine into cells.
Materials:
-
[³H]-Adenosine
-
Tris buffer (pH 7.4)
-
Test compound (this compound) and vehicle control
-
Nitrobenzylthioinosine (NBTI) as a positive control for ENT1 inhibition
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a multi-well plate.
-
Pre-incubate cells with the test compound (this compound) or vehicle at room temperature for 20 minutes.
-
Add [³H]-Adenosine (e.g., 10 nM final concentration) to each well and incubate for a short period (e.g., 2 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
A reduction in [³H]-Adenosine uptake of 50% or more compared to the vehicle control indicates significant inhibitory activity.
Protocol 3: T-Cell Proliferation Assay (CFSE-based)
This protocol assesses T-cell proliferation by measuring the dilution of the fluorescent dye CFSE.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI medium
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound
-
Flow cytometer
Procedure:
-
Label T-cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove unbound CFSE.
-
Seed the CFSE-labeled T-cells in a 96-well plate.
-
Add serial dilutions of this compound to the appropriate wells.
-
Add the T-cell activator to stimulate proliferation.
-
Incubate the plate for 48-72 hours.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE signal.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in reversing adenosine-mediated T-cell suppression.
Potential Resistance Mechanisms to this compound
Caption: Hypothetical mechanisms of resistance to this compound in cancer cells.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting and investigating resistance to this compound.
References
EOS-984 Technical Support Center: Troubleshooting Solubility in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of EOS-984 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, with a reported solubility of 175 mg/mL (277.89 mM).[1][2] When preparing the stock solution, ultrasonic treatment may be necessary to ensure complete dissolution.[1][2]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous experimental buffer. Why did this happen?
A2: This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer. The DMSO acts as an excellent organic solvent, but when it is diluted in an aqueous solution, its solvating capacity for the hydrophobic compound decreases significantly. This can lead to the compound "crashing out" or precipitating. The final concentration of this compound in your buffer may have exceeded its aqueous solubility limit.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced toxicity in most cell-based assays, the final concentration of DMSO should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your specific experimental system.
Q4: How does the pH of the buffer affect the solubility of this compound?
A4: The pH of the buffer can significantly impact the solubility of this compound due to its ionizable groups. This compound has two reported pKa values: 4.1 and 8.7.[3]
-
At a pH below 4.1, the molecule is likely to be protonated and carry a positive charge, which may increase its aqueous solubility.
-
Between a pH of 4.1 and 8.7, the molecule will be in a zwitterionic or neutral state, which is typically less soluble in aqueous solutions.
-
At a pH above 8.7, the molecule is likely to be deprotonated, carrying a negative charge, which may also increase its aqueous solubility.
Therefore, solubility is expected to be lowest in buffers with a pH between approximately 4 and 9.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to resolving solubility issues with this compound in your experimental buffers.
Issue: Precipitate Forms Immediately Upon Dilution
If you observe immediate precipitation when adding your this compound DMSO stock to your experimental buffer, follow these steps:
Step 1: Review Your Dilution Protocol
-
Final Concentration: Is the final concentration of this compound in your buffer too high? this compound is a hydrophobic molecule, and its aqueous solubility is limited. Consider lowering the final concentration.
-
DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.
-
Temperature: Are you adding the DMSO stock to cold buffer? Increasing the temperature of the buffer to room temperature or 37°C can enhance solubility.
Step 2: Optimize the Dilution Method
Instead of adding the DMSO stock directly to the full volume of the buffer, try a serial dilution approach. This allows for a more gradual solvent exchange and can prevent the compound from crashing out.
Issue: Solution is Initially Clear but a Precipitate Forms Over Time
This may indicate that your initial solution was supersaturated and the compound is slowly precipitating out.
Step 1: Assess Solution Stability
-
Incubation Time: How long does it take for the precipitate to form? If it's within the timeframe of your experiment, you will need to adjust your protocol.
-
Storage Conditions: Are you storing the diluted solution? It is always best to prepare fresh dilutions of this compound in aqueous buffers immediately before use.
Step 2: Consider Buffer Components
-
High Salt Concentrations: Buffers with high salt concentrations can sometimes decrease the solubility of hydrophobic compounds. If possible, try reducing the salt concentration in your buffer.
-
Protein Content: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), in your buffer can help to stabilize this compound and prevent precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₇N₃O₉ | [1] |
| Molecular Weight | 629.74 g/mol | [1] |
| pKa | 4.1, 8.7 | [3] |
| LogD | 2 | [3] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Concentration | Comments | Reference |
| DMSO | 175 mg/mL (277.89 mM) | Ultrasonic treatment may be needed. | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 8.75 mg/mL (13.89 mM) | Clear solution for in vivo use. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 8.75 mg/mL (13.89 mM) | Clear solution for in vivo use. | [1] |
| DMSO | 10 mM | --- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 629.74 g/mol . To make 1 mL of a 10 mM solution, you will need 6.2974 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in DMSO if a very low final concentration is required.
-
Add a small volume of the this compound DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer while gently vortexing. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared solution in your experiment immediately.
Visualizations
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
Potential drug-drug interactions with EOS-984 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with EOS-984. The information is based on currently available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, potent, and selective small molecule inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4][5][6] By inhibiting ENT1, this compound blocks the intracellular uptake of adenosine, a molecule that suppresses the function of T and B cells within the tumor microenvironment.[3][5] This action is intended to restore immune cell proliferation and enhance anti-tumor activity.[5][7]
Q2: Has the potential for in vitro drug-drug interactions (DDIs) with cytochrome P450 (CYP) enzymes been characterized for this compound?
A2: Based on publicly available information, comprehensive in vitro studies detailing the inhibitory or inductive potential of this compound on major cytochrome P450 (CYP) enzymes have not been published. Researchers should consider conducting these experiments as part of their non-clinical safety assessment. Standard assays would evaluate the potential of this compound to inhibit or induce key CYP isoforms such as CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.
Q3: Is this compound a substrate or inhibitor of any drug transporters?
A3: In vitro data from Caco-2 cell permeability assays suggest that this compound may be a substrate of the P-glycoprotein (P-gp; ABCB1) efflux transporter. The apparent permeability (Papp) of this compound from the apical to basolateral side was low, but increased significantly in the presence of a P-gp inhibitor.[1] This suggests that co-administration with P-gp inhibitors could potentially increase the systemic exposure of this compound. Further studies are recommended to confirm this interaction and to evaluate its potential as an inhibitor of P-gp and other clinically relevant transporters such as BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, and MATE2-K.
Q4: What is the metabolic stability of this compound in vitro?
A4: this compound demonstrates high stability against carboxylesterase 1 (CES1), with an infinite half-life reported.[1] The compound shows greater than 289 minutes of stability in human and mouse plasma.[1] In hepatocyte clearance assays, the intrinsic clearance (CLint) after 30 minutes was 76% in human hepatocytes and 31% in mouse hepatocytes, suggesting moderate clearance.[1]
Q5: Are there any known off-target activities for this compound?
A5: this compound has been evaluated for off-target effects on the hERG channel and in a Comprehensive in vitro Proarrhythmia Assay (CiPA). The IC50 for hERG inhibition was determined to be 2.4 µM in patch-clamp assays, and the IC50 in the CiPA panel was greater than 30 µM.[1]
Troubleshooting Experimental Assays
Issue 1: High variability in Caco-2 permeability assay results.
-
Potential Cause: Inconsistent monolayer integrity.
-
Troubleshooting Steps:
-
Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure it is within the acceptable range for your laboratory.
-
Include a low-permeability marker (e.g., lucifer yellow) to assess monolayer integrity during the assay.
-
Ensure consistent cell seeding density and culture time (typically 21 days) to achieve fully differentiated and polarized monolayers.
-
Issue 2: Discrepancies in IC50 values for CYP inhibition assays.
-
Potential Cause: Non-specific binding of this compound to the assay system components.
-
Troubleshooting Steps:
-
Given its LogD of 2, this compound has moderate lipophilicity, which may contribute to non-specific binding.[1]
-
Consider using incubation conditions with lower protein concentrations if feasible, or analytically measure the unbound fraction of this compound in the assay to calculate a more accurate IC50.
-
Ensure that the concentration of the organic solvent used to dissolve this compound is low and consistent across all wells to avoid solvent effects on enzyme activity.
-
Quantitative Data Summary
Table 1: In Vitro Pharmacokinetic and Safety Profile of this compound
| Parameter | Species/System | Value | Reference |
| Transporter Interaction | |||
| Papp (A-B) in Caco-2 | - | 0.03 x 10⁻⁶ cm/s | [1] |
| Papp (A-B) in Caco-2 with P-gp inhibitor | - | 2.1 x 10⁻⁶ cm/s | [1] |
| Efflux Ratio (ER) | - | 7.3 | [1] |
| Metabolic Stability | |||
| Plasma Stability (t½) | Human / Mouse | >289 min | [1] |
| Hepatocyte Intrinsic Clearance (% at 30 min) | Human / Mouse | 76% / 31% | [1] |
| Esterase CES1 Stability (t½) | - | Infinite | [1] |
| Off-Target Activity | |||
| hERG Inhibition (IC50) | Patch-clamp assay | 2.4 µM | [1] |
| CiPA Panel (IC50) | - | > 30 µM | [1] |
| Physicochemical Properties | |||
| LogD | - | 2 | [1] |
| pKa | - | 8.7 / 4.1 | [1] |
Experimental Protocols
Protocol 1: General Method for Evaluating CYP450 Inhibition
This protocol provides a general framework for assessing the potential of this compound to inhibit major CYP450 enzymes in human liver microsomes.
-
Materials: Human liver microsomes (pooled), NADPH regenerating system, specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4), this compound, positive control inhibitors, and LC-MS/MS for analysis.
-
Procedure:
-
Prepare a range of concentrations of this compound and positive control inhibitors.
-
Pre-incubate this compound or the positive control with human liver microsomes and the NADPH regenerating system in a phosphate (B84403) buffer.
-
Initiate the reaction by adding a specific CYP probe substrate at a concentration approximate to its Km.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: General Method for Evaluating P-gp Substrate Potential in Caco-2 Cells
This protocol outlines a general method for confirming if this compound is a P-gp substrate.
-
Materials: Caco-2 cells, permeable supports (e.g., Transwell®), Hanks' Balanced Salt Solution (HBSS), this compound, a known P-gp inhibitor (e.g., verapamil), a low-permeability marker (e.g., lucifer yellow), and LC-MS/MS.
-
Procedure:
-
Seed Caco-2 cells on permeable supports and culture for 21-25 days to form a confluent monolayer.
-
Measure the TEER to confirm monolayer integrity.
-
Wash the monolayers with HBSS.
-
Add this compound to the apical (A) or basolateral (B) chamber to measure A-to-B and B-to-A permeability.
-
Conduct the experiment in the presence and absence of a known P-gp inhibitor.
-
At various time points, take samples from the receiver chamber.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) of >2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
Visualizations
Caption: Workflow for assessing potential in vitro drug-drug interactions.
Caption: Mechanism of action of this compound via ENT1 inhibition.
References
- 1. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound, a potent and selective ENT1 inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 7. sec.gov [sec.gov]
Optimizing EOS-984 Concentration for T Cell Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing EOS-984, a potent and selective Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, in T cell assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class small molecule that selectively inhibits ENT1.[1][2] In the tumor microenvironment, high levels of adenosine (B11128) are immunosuppressive. T cells take up adenosine via ENT1, which leads to the inhibition of de novo pyrimidine (B1678525) synthesis, thereby suppressing T cell proliferation and effector function.[1][2] this compound blocks this adenosine uptake, restoring pyrimidine levels and consequently enhancing T cell proliferation and anti-tumor activity.[1][3]
Q2: What is the optimal concentration range for this compound in a T cell proliferation assay?
The optimal concentration of this compound will depend on the specific assay conditions, including the cell type, adenosine concentration, and serum concentration in the culture medium. Based on available data, a good starting point for dose-response experiments is in the low nanomolar to micromolar range. Preclinical data indicates that this compound can restore T cell proliferation in the presence of adenosine with sub-nanomolar potency.[4] Refer to the quantitative data table below for specific IC50 values under different conditions.
Q3: Is this compound cytotoxic to T cells?
While specific cytotoxicity data for this compound at high concentrations is not extensively published, it is crucial to perform a viability assay to determine the optimal non-toxic concentration range for your specific T cell type. A standard MTT or MTS assay can be used to assess cell viability. It is recommended to test a broad range of concentrations in parallel with your proliferation assay.
Q4: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor of ENT1, with over 150-fold selectivity for ENT1 versus ENT2.[4] It has shown little to no inhibitory activity against other nucleoside transporters like ENT4, CNT1, CNT2, or CNT3.[4] Data on its broader kinase or receptor binding profile is limited in the public domain. When interpreting results, it is always good practice to consider the possibility of off-target effects, especially at higher concentrations.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various assays. These values can serve as a guide for designing your experiments.
| Assay Condition | Target/Effect | IC50 Value |
| ENT1 Binding | Direct Inhibition | 1.5 nM[5] |
| T-cell Proliferation Rescue (0.2% HSA) | Restoration of Proliferation | 0.1 nM[5] |
| T-cell Proliferation Rescue (2% HSA + 0.1% AAG) | Restoration of Proliferation | 11 nM[5] |
| T-cell Proliferation Rescue (50% HS) | Restoration of Proliferation | 7.5 nM[5] |
| ENT1 H3-uridine uptake | Inhibition of Uptake | 2 nM[5] |
| ENT2 adenosine uptake | Off-target Inhibition | 350 nM[5] |
| hERG | Off-target Inhibition | 2.4 µM[5] |
| CiPA | Off-target Inhibition | > 30 µM[5] |
HSA: Human Serum Albumin, AAG: Alpha-1-Acid Glycoprotein, HS: Human Serum, hERG: human Ether-à-go-go-Related Gene, CiPA: Comprehensive in vitro Proarrhythmia Assay.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol outlines a general procedure for measuring T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) and can be adapted for use with this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Adenosine (optional, to mimic immunosuppressive environment)
-
T cell activation stimulus (e.g., anti-CD3/CD28 antibodies, PHA)
-
CFSE Staining Kit
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient).
-
CFSE Staining:
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (optimize for your cell type).
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of cell suspension per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
(Optional) Add adenosine to the wells to a final concentration that induces T cell suppression (e.g., 10-50 µM, to be optimized).
-
Add the T cell activation stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with viability dye and cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire samples on a flow cytometer.
-
Analyze the data by gating on live, single cells and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is to determine the cytotoxicity of this compound.
Materials:
-
T cells
-
This compound
-
Complete RPMI-1640 medium
-
MTS reagent
-
96-well flat-bottom plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed T cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the same duration as your planned proliferation assay (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low T cell proliferation in positive control (stimulated) wells | - Suboptimal stimulus concentration- Poor cell health- Incorrect cell seeding density | - Titrate the concentration of the T cell activation stimulus (e.g., anti-CD3/CD28).- Ensure cells are healthy and have high viability before starting the experiment.- Optimize cell seeding density; too high or too low can inhibit proliferation. |
| High background proliferation in negative control (unstimulated) wells | - Spontaneous T cell activation- Contamination | - Ensure proper handling and isolation of T cells to minimize pre-activation.- Use sterile techniques and check for any signs of contamination in the cell culture. |
| No rescue of T cell proliferation by this compound in the presence of adenosine | - this compound concentration is too low- Adenosine concentration is too high- Inactive compound | - Perform a dose-response experiment with a wider range of this compound concentrations.- Titrate the adenosine concentration to find the optimal suppressive but reversible dose.- Verify the activity of the this compound compound. |
| High cell death across all conditions | - this compound is cytotoxic at the tested concentrations- CFSE staining is toxic- Harsh cell handling | - Perform a cell viability assay (e.g., MTS) to determine the non-toxic concentration range of this compound.- Optimize CFSE concentration and incubation time; use the lowest concentration that gives a good signal.- Handle cells gently during washing and centrifugation steps. |
| High variability between replicates | - Pipetting errors- Uneven cell distribution- Edge effects in the plate | - Use calibrated pipettes and ensure accurate and consistent pipetting.- Gently mix the cell suspension before seeding to ensure a uniform distribution.- Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to minimize evaporation. |
Visualizations
Caption: this compound blocks adenosine uptake via ENT1, restoring T cell function.
Caption: Workflow for assessing T cell proliferation with this compound using CFSE.
Caption: A decision tree for troubleshooting common T cell assay issues.
References
- 1. Discovery of this compound, a potent and selective ENT1 inhibitor - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
Technical Support Center: EOS-984 Mechanism of Action Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of EOS-984, a first-in-class inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1), also known as SLC29A1.[1][2] By blocking ENT1, this compound prevents the uptake of extracellular adenosine (B11128) into immune cells, particularly T cells.[2][3][4] This blockade reverses the immunosuppressive effects of high adenosine concentrations often found in the tumor microenvironment, leading to restored T cell proliferation and effector function.[3][4]
Q2: How can I confirm that this compound is inhibiting ENT1 in my cellular assay?
A2: You can directly measure the inhibition of nucleoside transport. A common method is to use a radiolabeled nucleoside, such as ³H-uridine or ³H-adenosine, and measure its uptake in cells with and without this compound. A significant reduction in radiolabel uptake in the presence of this compound indicates ENT1 inhibition.
Q3: What are appropriate positive and negative controls for an in vitro T cell proliferation assay with this compound?
A3:
-
Positive Controls:
-
A known stimulus for T cell proliferation, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
A different, structurally unrelated ENT1 inhibitor, if available, to confirm that the observed effect is due to ENT1 inhibition. Dipyridamole and dilazep (B1670637) have been mentioned as existing ENT1 inhibitors from which this compound was optimized.[5]
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve this compound.
-
An inactive structural analog of this compound, if available, to demonstrate the specificity of the active compound.
-
Cells that do not express ENT1 (e.g., ENT1 knockout cell line) to show that the effect of this compound is dependent on its target.
-
Q4: I am not observing a significant effect of this compound on T cell function. What are some potential troubleshooting steps?
A4:
-
Verify ENT1 Expression: Confirm that your target cells (e.g., activated T cells) express sufficient levels of ENT1. ENT1 expression is known to increase upon T cell activation.[2] You can check this by qPCR, western blot, or flow cytometry.
-
Optimize Adenosine Concentration: The immunosuppressive effects of adenosine are concentration-dependent. Ensure you are using an appropriate concentration of exogenous adenosine in your assay to create an immunosuppressive environment that can be rescued by this compound.
-
Assess Cell Viability: High concentrations of this compound or prolonged incubation times may lead to off-target toxicity. Perform a dose-response curve and assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.
-
Check Compound Stability and Potency: Ensure the batch of this compound you are using is pure and has not degraded. Consider verifying its potency with a simple ENT1 binding or uptake assay. Preclinical data shows an IC50 for ENT1 binding of 1.5 nM and an IC50 for ³H-uridine uptake of 2 nM.[5]
Troubleshooting Guides
| Potential Issue | Recommended Solution |
| Variability in T cell activation | Standardize the T cell isolation and activation protocol. Use a consistent source of T cells and ensure similar passage numbers for cell lines. Monitor activation markers (e.g., CD25, CD69) by flow cytometry. |
| Suboptimal adenosine concentration | Perform a dose-response curve with adenosine to determine the optimal concentration that induces immunosuppression without causing excessive cell death. This will be the concentration you use to test the rescue effect of this compound. |
| Serum protein binding | This compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage in your culture medium or using a serum-free medium if your cells can tolerate it. The T-cell IC50 is noted to be lower in the presence of 0.2% HSA compared to 50% human serum (0.1 nM vs 7.5 nM).[5] |
| Assay readout timing | The timing of your proliferation readout (e.g., BrdU incorporation, CFSE dilution) is critical. Harvest cells at multiple time points to capture the peak of proliferation. |
| Potential Issue | Recommended Solution |
| Inappropriate in vitro model | A simple co-culture of T cells and tumor cells may not be sufficient. Consider using a more complex system, such as a 3D spheroid or an organoid model, that better recapitulates the tumor microenvironment. Preclinical success was shown in a humanized mouse model of triple negative breast cancer.[4][6] |
| Suboptimal dosing and scheduling | In in vivo studies, the timing and dosage of both this compound and the anti-PD-1 antibody are crucial. Run pilot studies to determine the optimal dosing regimen for your specific tumor model. |
| Tumor model lacks key immune components | Ensure your chosen tumor model has a functional immune system and that the tumor cells express PD-L1. The synergistic effect relies on the presence of an active anti-PD-1 response. |
| Readouts are not comprehensive enough | In addition to tumor growth inhibition, analyze the tumor immune infiltrate by flow cytometry or immunohistochemistry. Look for increases in CD8+ T cell frequency, proliferation (e.g., Ki67 staining), and cytokine production (e.g., IFN-γ, TNF-α), which were observed in preclinical models.[4][5] |
Experimental Protocols & Visualizations
-
Cell Preparation: Plate your cells of interest (e.g., activated human T cells) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with a serial dilution of this compound or vehicle control for 30-60 minutes.
-
Nucleoside Addition: Add ³H-uridine or ³H-adenosine to each well at a final concentration of 1-2 µCi/mL.
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C. The optimal time should be determined in a preliminary experiment to ensure uptake is in the linear range.
-
Wash: Stop the uptake by adding ice-cold stop buffer (e.g., PBS with 10 mM unlabeled uridine) and wash the cells multiple times to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for validating ENT1 inhibition using a radiolabeled nucleoside uptake assay.
The following diagram illustrates the proposed signaling pathway affected by this compound. In the tumor microenvironment, high levels of extracellular adenosine are taken up by T cells via the ENT1 transporter. Intracellular adenosine suppresses T cell function. This compound blocks this transport, thereby restoring T cell activity.
Caption: this compound blocks adenosine uptake via ENT1, restoring T cell function.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of this compound, a potent and selective ENT1 inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 4. iTeos Presents this compound Preclinical Data Demonstrating [globenewswire.com]
- 5. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 6. This compound / iTeos [delta.larvol.com]
EOS-984 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with EOS-984, a first-in-class selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected rescue of T-cell proliferation with this compound in our adenosine-suppressed co-culture model. What could be the issue?
A1: Several factors could contribute to a lack of efficacy in your T-cell proliferation assay. Consider the following:
-
Suboptimal this compound Concentration: Ensure you have performed a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions.[1] Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution in your culture medium.[1] Also, consider the stability of this compound in your specific culture medium over the duration of the experiment.
-
High Endogenous Adenosine (B11128) Levels: The concentration of adenosine in your culture system might be too high, overwhelming the inhibitory effect of this compound. Consider measuring the adenosine concentration in your culture supernatant.
-
T-cell Viability and Activation Status: Poor T-cell health or inadequate activation can mask the effects of this compound. Ensure your T-cells are viable and properly activated.
-
Presence of Other Immunosuppressive Factors: Your experimental system may contain other immunosuppressive molecules besides adenosine that are not targeted by this compound.
Q2: We are observing unexpected cytotoxicity or a decrease in T-cell viability at higher concentrations of this compound. Is this a known off-target effect?
A2: While this compound is a highly selective inhibitor of ENT1, high concentrations of any small molecule can potentially lead to off-target effects or cytotoxicity.[2] We recommend the following:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound becomes cytotoxic to your specific cell type.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding cytotoxic levels (typically <0.5%).
-
Evaluate Apoptosis Markers: Use assays such as Annexin V/PI staining to determine if the observed decrease in viability is due to apoptosis or necrosis.
Q3: The effect of this compound on cytokine production (e.g., IFN-γ, IL-2) in our activated T-cells is variable and not consistently enhanced. What could explain this variability?
A3: Variability in cytokine production assays can arise from several sources:
-
Timing of Cytokine Measurement: The kinetics of cytokine production can vary. Ensure you are measuring cytokine levels at the optimal time point post-T-cell activation.
-
T-cell Donor Variability: Primary human T-cells can exhibit significant donor-to-donor variability in their response to stimuli.
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Assay Sensitivity: Ensure your cytokine detection assay (e.g., ELISA, intracellular cytokine staining) is sensitive enough to detect the expected changes.
-
Culture Conditions: Factors such as cell density, media composition, and plate type can all influence T-cell cytokine production.
Troubleshooting Experimental Workflows
Logical Flow for Troubleshooting Lack of Efficacy
Caption: A troubleshooting decision tree for experiments where this compound fails to rescue T-cell proliferation.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₇N₃O₉ | [1] |
| Molecular Weight | 629.74 g/mol | [1] |
| Solubility (in vitro) | DMSO: 175 mg/mL (277.89 mM) | |
| Solubility (in vivo, example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline: ≥ 8.75 mg/mL (13.89 mM) | |
| Plasma Stability (human/mouse) | >289 min | |
| LogD | 2 | |
| pKa | 8.7 / 4.1 |
In Vitro Potency of this compound
| Assay | IC₅₀ | Reference |
| ENT1 Binding (human) | 1.5 nM | |
| T-cell Proliferation Rescue (0.2% HSA) | 0.1 nM | |
| T-cell Proliferation Rescue (50% Human Serum) | 7.5 nM | |
| ENT2 Adenosine Uptake | 350 nM |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol outlines a method to assess the effect of this compound on T-cell proliferation in the presence of adenosine using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
This compound
-
Adenosine
-
CFSE dye
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. If required, purify T-cells using a negative selection kit.
-
CFSE Staining:
-
Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 x 10⁵ cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium and add to the wells.
-
Add adenosine to the appropriate wells to induce immunosuppression.
-
Add T-cell activation stimuli to all wells except the unstimulated control.
-
Include the following controls:
-
Unstimulated, unstained cells
-
Stimulated, unstained cells
-
Unstimulated, CFSE-stained cells
-
Stimulated, CFSE-stained cells (positive control for proliferation)
-
Stimulated, CFSE-stained cells with adenosine (negative control for proliferation rescue)
-
Stimulated, CFSE-stained cells with vehicle control for this compound
-
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Acquire samples on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the CFSE fluorescence. Each cell division will result in a halving of the CFSE intensity, appearing as distinct peaks.
-
Protocol 2: Intracellular Cytokine Staining for Flow Cytometry
This protocol describes the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in T-cells treated with this compound.
Materials:
-
Isolated T-cells
-
This compound
-
Adenosine
-
T-cell activation stimuli
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Plate T-cells at 1-2 x 10⁶ cells/mL in a 24- or 48-well plate.
-
Add this compound and/or adenosine as required.
-
Stimulate the cells with T-cell activation stimuli for 4-6 hours.
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to allow cytokines to accumulate intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for cell surface markers (e.g., CD4, CD8) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the expression of intracellular cytokines within the different T-cell populations (e.g., CD4+, CD8+).
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: The signaling pathway illustrating how this compound blocks adenosine uptake via ENT1 to restore T-cell function.
Experimental Workflow for T-Cell Proliferation Assay
Caption: A generalized experimental workflow for assessing T-cell proliferation with this compound using CFSE staining.
References
Minimizing variability in EOS-984 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving EOS-984.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions to ensure data integrity and reproducibility.
| Issue | Potential Causes | Recommended Solutions |
| High variability in tumor growth inhibition between subjects. | 1. Inconsistent Drug Formulation: Improper solubilization or suspension of this compound can lead to inconsistent dosing. 2. Animal Health and Stress: Underlying health issues or stress in animal subjects can impact tumor growth and drug response. 3. Inconsistent Tumor Implantation: Variation in the number of implanted cells or the location of implantation. 4. Diet-Related Effects: Dietary components, such as medium-chain fatty acids, can influence adenosine (B11128) levels and energy metabolism, potentially interacting with the mechanism of ENT1 inhibitors.[1][2][3][4] | 1. Standardize Formulation Protocol: Develop and strictly adhere to a detailed SOP for this compound formulation. Ensure complete dissolution or a homogenous suspension before each administration. 2. Acclimatize and Monitor Animals: Allow for a sufficient acclimatization period. Monitor animal health daily and exclude any subjects showing signs of illness or distress. 3. Refine Implantation Technique: Standardize the cell implantation procedure, including cell viability checks, precise injection volume, and anatomical location. 4. Standardize Diet: Use a standardized and controlled diet for all animals in the study to minimize diet-induced metabolic variations. |
| Unexpected lack of efficacy or reduced potency. | 1. Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations of this compound. 2. P-glycoprotein (P-gp) Efflux: this compound permeability is affected by P-gp, which can reduce its intracellular concentration.[5] 3. Carboxylesterase-Mediated Hydrolysis: Although this compound was optimized for stability, residual hydrolysis could occur.[5][6] 4. Drug-Drug Interactions: Co-administration of other compounds, such as certain tyrosine kinase inhibitors, may inhibit ENT1 and interfere with the action of this compound.[7][8] | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct pilot PK/PD studies to determine the optimal dosing regimen to achieve and maintain target plasma concentrations. 2. Consider P-gp Inhibition (with caution): In preclinical models, co-administration with a P-gp inhibitor could be explored to assess the impact on efficacy, though this may have translational limitations. 3. Ensure Proper Storage and Handling: Adhere to recommended storage conditions and prepare fresh formulations as needed to minimize potential degradation. 4. Review Co-administered Compounds: Carefully review all co-administered therapies for potential interactions with ENT1. |
| Inconsistent immune cell infiltration and activation. | 1. Variability in Tumor Microenvironment (TME): The composition and immunosuppressive nature of the TME can vary between tumors. 2. Animal Model Selection: The immune system of the chosen animal model may not fully recapitulate the human response. Humanized mouse models are often used for this reason.[5][9][10] 3. Timing of Treatment Initiation: The stage of tumor development at the start of treatment can influence the immune response. | 1. Characterize the TME: Before starting the study, characterize the baseline immune infiltrate of the tumor model to ensure consistency. 2. Select Appropriate Animal Models: Choose an animal model that is well-characterized for the tumor type and has a predictable immune response. 3. Standardize Treatment Initiation: Initiate treatment when tumors reach a predetermined and consistent size across all subjects. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[6][11][12][13] In the tumor microenvironment, high levels of adenosine are immunosuppressive. T-cells take up adenosine via ENT1, which leads to the suppression of their proliferation and effector functions.[9][11] By blocking ENT1, this compound prevents this intracellular accumulation of adenosine, thereby restoring T-cell function and enhancing anti-tumor immunity.[6][9][12]
2. What is the recommended formulation and route of administration for in vivo studies?
This compound is an orally administered small molecule.[6][14] For preclinical studies, it is crucial to develop a consistent formulation protocol. While specific details for this compound's experimental formulation are not publicly available, similar compounds are often formulated as a suspension in a vehicle like 0.5% methylcellulose. It is recommended to perform pilot studies to determine the optimal vehicle and ensure consistent bioavailability.
3. What are the key pharmacokinetic parameters of this compound?
In dogs, at a 50 mg/kg oral dose, this compound demonstrated a half-life of 9.5 hours and an oral bioavailability of 24%.[5] The table below summarizes key preclinical data for this compound.[5]
| Parameter | Value |
| ENT1 Binding IC50 | 1.5 nM |
| T-cell (0.2% HSA) IC50 | 0.1 nM |
| T-cell (50% HS) IC50 | 7.5 nM |
| ENT2 Adenosine Uptake IC50 | 350 nM |
| Plasma Stability (human/mouse) | >289 min |
| Half-life (dogs, 50 mg/kg p.o.) | 9.5 h |
| Oral Bioavailability (dogs, 50 mg/kg p.o.) | 24% |
4. What animal models are suitable for studying this compound?
Given that this compound targets the immune system, syngeneic mouse models with a competent immune system are appropriate. Furthermore, humanized mouse models have been successfully used to evaluate the efficacy of this compound, particularly in combination with other immunotherapies like anti-PD-1.[5][9][10] ENT1 knockout mice can also be a valuable tool to study the specific effects of ENT1 inhibition.[12][15]
5. Are there any known drug-drug interactions to be aware of?
Yes, other compounds that inhibit ENT1 could interfere with the action of this compound. For instance, some tyrosine kinase inhibitors have been shown to inhibit ENT1.[7] It is crucial to carefully consider any co-administered drugs in your experimental design. Additionally, nucleoside analogs used in chemotherapy may rely on ENT1 for cellular uptake, and their efficacy could be reduced by ENT1 inhibitors.[16]
Experimental Protocols & Visualizations
General Protocol for In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
This protocol provides a general framework. Specific details such as cell line, mouse strain, and dosing regimen should be optimized for your specific research question.
1. Cell Culture and Tumor Implantation:
- Culture your chosen murine cancer cell line (e.g., CT26, MC38) under standard conditions.
- Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
- Resuspend cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
- Subcutaneously implant the tumor cells into the flank of the mice.
2. Animal Acclimatization and Grouping:
- Allow mice to acclimatize for at least one week before the start of the experiment.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
- Prepare the this compound formulation according to a standardized protocol. For example, as a suspension in 0.5% methylcellulose.
- Administer this compound orally (p.o.) at the predetermined dose and schedule. The control group should receive the vehicle only.
4. Monitoring and Data Collection:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the overall health of the animals daily.
- At the end of the study, collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry, immunohistochemistry).
5. Data Analysis:
Analyze tumor growth data to determine the anti-tumor efficacy of this compound.
Perform statistical analysis to compare treatment and control groups.
Analyze immunological data to assess the impact of this compound on the tumor microenvironment.
In vivo experimental workflow for this compound efficacy studies. This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the tumor microenvironment.
References
- 1. Pharmacological inhibition of ENT1 enhances the impact of specific dietary fats on energy metabolism gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of ENT1 enhances the impact of specific dietary fats on energy metabolism gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 6. drughunter.com [drughunter.com]
- 7. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound / iTeos [delta.larvol.com]
- 11. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The type 1 equilibrative nucleoside transporter regulates anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting myocardial equilibrative nucleoside transporter ENT1 provides cardioprotection by enhancing myeloid Adora2b signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
Validation & Comparative
A Comparative Guide to EOS-984 and Dilazep in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two Equilibrative Nucleoside Transporter 1 (ENT1) inhibitors, EOS-984 and dilazep, with a focus on their applications in cancer research. We present a side-by-side analysis of their mechanism of action, preclinical efficacy, and pharmacological profiles, supported by available experimental data.
At a Glance: this compound vs. Dilazep
| Feature | This compound | Dilazep |
| Primary Target | Equilibrative Nucleoside Transporter 1 (ENT1) | Equilibrative Nucleoside Transporter 1 (ENT1) |
| Mechanism of Action in Cancer | Inhibits intracellular adenosine (B11128) uptake in T cells, reversing adenosine-mediated immunosuppression and restoring anti-tumor immunity. | Enhances the replication of oncolytic viruses within tumor cells by inhibiting ENT1. |
| Development Stage in Oncology | Phase 1 Clinical Trials for advanced solid tumors.[1] | Preclinical research in combination with oncolytic virotherapy. |
| Potency (ENT1 Inhibition) | High (IC50: 1.5 nM)[2] | Moderate to High (IC50: <100 nM, reported as 15.3 nM in one study). |
| Selectivity (ENT1 vs. ENT2) | Highly selective for ENT1 (ENT2 IC50: 350 nM).[2] | Less selective for ENT1 (ENT2 IC50: 134 µM). |
| Key Application in Cancer Research | Immuno-oncology, combination therapy with checkpoint inhibitors.[3][4] | Potentiation of oncolytic virus therapy. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and dilazep, focusing on their inhibitory potency against ENT1 and ENT2.
Table 1: Inhibitory Potency (IC50) Against Equilibrative Nucleoside Transporters
| Compound | ENT1 IC50 | ENT2 IC50 | Selectivity (ENT2 IC50 / ENT1 IC50) |
| This compound | 1.5 nM | 350 nM | ~233-fold |
| Dilazep | < 100 nM | 134 µM | >1340-fold |
Note: A lower IC50 value indicates higher potency.
Signaling Pathways and Mechanisms of Action
This compound: Reversing T-Cell Suppression
This compound is a first-in-class, potent, and selective ENT1 inhibitor designed specifically for immuno-oncology applications. In the tumor microenvironment, high levels of adenosine are produced, which can be taken up by activated T cells via ENT1. Intracellular adenosine suppresses T-cell proliferation and effector functions by inhibiting de novo pyrimidine (B1678525) nucleotide synthesis. This compound blocks this adenosine uptake, thereby restoring T-cell function and enhancing anti-tumor immunity. This mechanism makes it a promising candidate for combination therapy with immune checkpoint inhibitors like anti-PD-1.
References
- 1. page-meeting.org [page-meeting.org]
- 2. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 3. This compound / iTeos [delta.larvol.com]
- 4. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
EOS-984 and A2A Receptor Antagonists: A Comparative Guide for Researchers
In the rapidly evolving landscape of immuno-oncology, the adenosine (B11128) pathway has emerged as a critical target for overcoming tumor-induced immunosuppression. Two distinct strategies for targeting this pathway involve the inhibition of the equilibrative nucleoside transporter 1 (ENT1) by EOS-984 and the blockade of the A2A adenosine receptor (A2AR) by various antagonists. This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data supporting these two approaches, tailored for researchers, scientists, and drug development professionals.
Differentiated Mechanisms of Action
This compound and A2A receptor antagonists both aim to mitigate the immunosuppressive effects of adenosine in the tumor microenvironment, but they do so through fundamentally different mechanisms.
This compound , a first-in-class small molecule, is a potent and selective inhibitor of ENT1.[1][2][3] ENT1 is the primary transporter responsible for the uptake of extracellular adenosine into lymphocytes.[4] Once inside the T cell, adenosine accumulation leads to the suppression of T cell proliferation and effector functions. By blocking ENT1, this compound prevents this intracellular immunosuppression, thereby restoring T cell activity and enhancing anti-tumor immunity.
A2A receptor antagonists , on the other hand, are designed to block the interaction of extracellular adenosine with the A2A receptor, which is highly expressed on the surface of various immune cells, including T cells. The binding of adenosine to A2AR triggers a signaling cascade that results in immunosuppression. A2A receptor antagonists competitively bind to this receptor, preventing adenosine from exerting its inhibitory effects and thus promoting anti-tumor immune responses.
The key distinction lies in the site of action: this compound targets an intracellular mechanism of adenosine-mediated immunosuppression, while A2A receptor antagonists target an extracellular signaling pathway. This suggests that the efficacy of this compound may be additive to that of A2AR antagonists.
References
Synergistic Anti-Tumor Effects of EOS-984 with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of EOS-984, a first-in-class Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, when used in combination with checkpoint inhibitors. The data presented herein summarizes the current understanding of this compound's mechanism of action and its synergistic potential in immuno-oncology.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting ENT1, a transporter responsible for the uptake of adenosine (B11128) into lymphocytes.[1][2][3][4][5] In the tumor microenvironment (TME), high concentrations of adenosine act as a potent immunosuppressant. By blocking ENT1, this compound prevents the intracellular accumulation of adenosine in T cells, thereby restoring their proliferative capacity and effector functions.
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
The primary mechanism of action of this compound is the reversal of adenosine-induced T cell suppression. Extracellular adenosine, abundant in the TME, is transported into T cells via ENT1. Once inside the cell, adenosine is converted to adenosine monophosphate (AMP), which inhibits de novo pyrimidine (B1678525) synthesis, a critical pathway for T cell proliferation and function. By inhibiting ENT1, this compound effectively shields T cells from the immunosuppressive effects of adenosine, leading to enhanced anti-tumor immunity.
Synergistic Effects with Checkpoint Inhibitors
Preclinical studies have demonstrated that the combination of this compound with an anti-PD-1 checkpoint inhibitor results in synergistic anti-tumor activity. This synergy is observed in a humanized mouse model of triple-negative breast cancer (TNBC) that is resistant to anti-PD-1 monotherapy.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| ENT1 Binding IC50 | 1.5 nM | |
| T-cell (0.2% HSA) IC50 | 0.1 nM | |
| T-cell (50% HS) IC50 | 7.5 nM | |
| ENT1 H3-uridine uptake IC50 | 2 nM | |
| ENT2 adenosine uptake IC50 | 350 nM |
Table 2: In Vivo Anti-Tumor Efficacy in a Humanized Mouse Model of TNBC (MDA-MB-231)
| Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T Cell Infiltration | Change in Cytokine Levels (e.g., IFN-γ) | Reference |
| Vehicle | Baseline | Baseline | Baseline | |
| This compound | Data not available | Data not available | Data not available | |
| Anti-PD-1 (Nivolumab) | Data not available | Data not available | Data not available | |
| This compound + Anti-PD-1 | Synergistic | Data not available | Data not available |
Note: Specific quantitative data for in vivo tumor growth inhibition, immune cell infiltration, and cytokine levels from the combination study have not been publicly released in detail. The available data indicates a "synergistic control of tumor growth."
Experimental Protocols
In Vivo Synergy Study in Humanized Mouse Model
A study was conducted to evaluate the synergistic anti-tumor activity of this compound in combination with an anti-PD-1 antibody.
-
Animal Model: CD34+ humanized NCG (NOD-Prkdc-scid-Il2rg-null) mice.
-
Tumor Model: Subcutaneous implantation of MDA-MB-231, a human triple-negative breast cancer cell line resistant to anti-PD-1 therapy.
-
Treatment Groups:
-
Vehicle control
-
This compound (dosing and administration route not specified)
-
Anti-PD-1 antibody (Nivolumab) (dosing and administration route not specified)
-
This compound in combination with anti-PD-1 antibody (Nivolumab)
-
-
Efficacy Endpoints: Tumor growth was monitored over time to assess for tumor growth inhibition.
-
Immunophenotyping: Analysis of immune cell populations within the tumor microenvironment (details not specified).
-
Cytokine Analysis: Measurement of cytokine levels in the tumor or periphery (details not specified).
Conclusion
The preclinical data strongly suggest that this compound, through its novel mechanism of blocking adenosine uptake via ENT1, can overcome a key resistance mechanism to checkpoint inhibitors. The synergistic anti-tumor effect observed when this compound is combined with an anti-PD-1 antibody in a resistant tumor model highlights its potential as a valuable combination partner in immuno-oncology. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with advanced cancers. This compound is currently in a Phase 1 clinical trial for advanced malignancies, with topline data anticipated in the second half of 2024.
References
- 1. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 2. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 | Nasdaq [nasdaq.com]
- 3. iTeos Presents this compound Preclinical Data Demonstrating Restoration of T Cell Activity from Adenosine Suppression at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 4. iTeos Presents this compound Preclinical Data Demonstrating [globenewswire.com]
- 5. Discovery of this compound, a potent and selective ENT1 inhibitor - American Chemical Society [acs.digitellinc.com]
Benchmarking EOS-984: A Comparative Analysis of Adenosine Pathway Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The adenosine (B11128) pathway has emerged as a critical immunosuppressive axis within the tumor microenvironment (TME), making it a compelling target for novel cancer immunotherapies. This guide provides a detailed comparison of EOS-984, a first-in-class Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, with other key adenosine pathway inhibitors. The following analysis is based on publicly available preclinical and early clinical data, offering a quantitative and methodological overview to inform research and development decisions.
Introduction to Adenosine Pathway Inhibition
In the TME, high levels of extracellular adenosine, produced through the enzymatic degradation of ATP by CD39 and CD73, potently suppress the anti-tumor activity of immune cells. Adenosine exerts its effects through various receptors, primarily the A2A receptor (A2AR), on T cells and other immune cells, leading to decreased proliferation, cytokine release, and effector function. Targeting this pathway at different nodes—synthesis (CD39, CD73), transport (ENT1), or signaling (A2AR/A2BR)—represents a promising strategy to restore anti-tumor immunity.
This compound offers a novel mechanism of action by blocking the intracellular uptake of adenosine into T cells via ENT1.[1][2] This prevents the intracellular accumulation of adenosine and the subsequent suppression of T-cell function, even in an adenosine-rich TME.[1][2] This guide will benchmark this compound against inhibitors targeting CD73 and the A2A receptor, providing a comparative assessment of their performance based on available data.
Quantitative Data Comparison
The following tables summarize key preclinical data for this compound and selected competitor compounds.
| Compound | Target | Parameter | Value | Species/Assay Condition |
| This compound | ENT1 | ENT1 Binding IC50 | 1.5 nM | Not specified |
| T-cell Proliferation IC50 (0.2% HSA) | 0.1 nM | Human T-cells | ||
| T-cell Proliferation IC50 (50% HS) | 7.5 nM | Human T-cells | ||
| ENT2 Adenosine Uptake IC50 | 350 nM | Not specified | ||
| Half-life (t½) | 9.5 hours | Dog | ||
| Oral Bioavailability (F) | 24% | Dog (50 mg/kg) | ||
| AB680 (Quemliclustat) | CD73 | Ki | 5 pM | Human CD73 |
| IC50 | < 1 nM | Human and Mouse T-cells | ||
| Ciforadenant (CPI-444) | A2A Receptor | Ki | 3.5 nM | Human A2A Receptor |
| EC50 (IL-2 restoration) | 28.5 nM | Human PBMCs | ||
| Inupadenant (EOS-850) | A2A Receptor | Not specified | Not specified | Preclinical data indicates high potency and selectivity |
In Vivo Efficacy Comparison
| Compound | Model Type | Tumor Type | Key Findings |
| This compound | Humanized NCG mice | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibited tumor growth as a monotherapy and showed synergistic effect with anti-PD-1.[3] |
| AB680 (Quemliclustat) | Syngeneic (B16F10) | Melanoma | As a single agent and in combination with anti-PD-1, promoted antitumor immunity. |
| Ciforadenant (CPI-444) | Syngeneic (MC38) | Colon Carcinoma | Dose-dependent inhibition of tumor growth, with ~30% of mice achieving tumor elimination. Synergistic tumor growth inhibition when combined with anti-PD-L1. |
| Inupadenant (EOS-850) | Syngeneic (MCA205, CT26) | Sarcoma, Colon Carcinoma | Inhibited tumor growth in combination with chemotherapy, regardless of adenosine concentration in the TME. |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro T-cell Proliferation and Function Assay
This assay is designed to assess the ability of an inhibitor to reverse adenosine-mediated suppression of T-cell proliferation and cytokine production.
1. T-cell Isolation:
-
For mouse studies, spleens are harvested from C57BL/6 mice, and a single-cell suspension is prepared. CD8+ or CD4+ T-cells are isolated using magnetic-activated cell sorting (MACS) kits.
-
For human studies, peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD8+ or CD4+ T-cells are then isolated using MACS kits.
2. Proliferation Staining:
-
Isolated T-cells are labeled with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, according to the manufacturer's protocol.
3. Cell Culture and Stimulation:
-
Labeled T-cells are seeded in 96-well flat-bottom plates.
-
For T-cell activation, plates are pre-coated with anti-CD3 antibody (e.g., 1 µg/mL). Soluble anti-CD28 antibody (e.g., 1 µg/mL) is added to the culture medium.
-
Adenosine is added to the wells at a concentration known to be immunosuppressive (e.g., 10 µM).
-
The test inhibitor (e.g., this compound) is added at various concentrations.
4. Incubation and Analysis:
-
The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Analysis: Cells are harvested and analyzed by flow cytometry. The dilution of the proliferation dye is measured to determine the extent of cell division.
-
Cytokine Analysis: Supernatants are collected from the cell cultures, and the concentrations of key cytokines, such as IL-2 and IFN-γ, are measured using enzyme-linked immunosorbent assay (ELISA) kits.
In Vivo Syngeneic Mouse Model
This model is used to evaluate the anti-tumor efficacy of an inhibitor in an immunocompetent host.
1. Animal Model:
-
C57BL/6 or BALB/c mice are commonly used.
2. Tumor Cell Implantation:
-
A murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma) is cultured.
-
A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.
3. Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
The test inhibitor (e.g., AB680, ciforadenant) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
A vehicle control group is included. Combination therapy arms (e.g., with an anti-PD-1 antibody) are also often included.
4. Efficacy Assessment:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
The study is terminated when tumors in the control group reach a predetermined size.
5. Pharmacodynamic and Immune Analysis:
-
At the end of the study, tumors and spleens may be harvested.
-
Tumors can be dissociated to analyze the immune infiltrate by flow cytometry or immunohistochemistry, assessing the frequency and activation state of T-cells, NK cells, and myeloid cells.
-
Blood samples can be collected to measure cytokine levels.
Humanized Mouse Model
This model allows for the evaluation of therapeutics targeting human immune cells in an in vivo setting.
1. Animal Model:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NCG) are used.
2. Humanization:
-
Newborn pups are irradiated and then intrahepatically injected with human CD34+ hematopoietic stem cells.
-
The mice are monitored for several weeks to allow for the engraftment and development of a human immune system.
3. Tumor Cell Implantation:
-
A human cancer cell line (e.g., MDA-MB-231) is implanted subcutaneously.
4. Treatment and Efficacy Assessment:
-
Treatment with the test inhibitor (e.g., this compound) and assessment of tumor growth and immune responses are performed as described for the syngeneic model. The key difference is that the immune response being modulated is of human origin.
Conclusion
This compound represents a novel approach to overcoming adenosine-mediated immunosuppression by targeting the ENT1 transporter. Preclinical data demonstrate its potency in restoring T-cell function and its potential for synergistic activity with checkpoint inhibitors. When compared to other adenosine pathway inhibitors, such as the CD73 inhibitor AB680 and the A2A receptor antagonist ciforadenant, this compound offers a distinct mechanism of action that may provide advantages in certain tumor contexts.
The data presented in this guide highlight the promising anti-tumor activity of various strategies to inhibit the adenosine pathway. The choice of the most appropriate inhibitor for clinical development may depend on the specific characteristics of the tumor microenvironment, including the expression levels of CD39, CD73, ENT1, and adenosine receptors, as well as the dominant mechanisms of adenosine production and uptake. Further clinical investigation is needed to fully elucidate the comparative efficacy and safety of these different approaches and to identify patient populations most likely to benefit from each strategy.
References
- 1. iTeos Presents this compound Preclinical Data Demonstrating Restoration of T Cell Activity from Adenosine Suppression at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dennisgong.com [dennisgong.com]
EOS-984: A Comparative Guide to a First-in-Class ENT1 Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data available for EOS-984, a first-in-class small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). By blocking the entry of immunosuppressive adenosine (B11128) into T cells, this compound aims to restore and enhance anti-tumor immunity. This document compares the performance of this compound with other ENT1 inhibitors and outlines the experimental data supporting its development.
Mechanism of Action: Reversing Adenosine-Mediated Immune Suppression
High concentrations of adenosine in the tumor microenvironment are a key mechanism of immune evasion. Adenosine, upon entering T cells through transporters like ENT1, suppresses their activity and proliferation. This compound is designed to block this transport, thereby maintaining the functionality of anti-tumor T cells.[1]
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: this compound blocks the ENT1 transporter on T cells, preventing adenosine uptake and reversing immune suppression.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potential of this compound as a promising immuno-oncology agent. A key study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024 highlighted its activity.
In Vitro T Cell Proliferation
This compound has been shown to restore the proliferation of T cells that are suppressed by high concentrations of adenosine. This effect is crucial for reinvigorating the immune response within the tumor microenvironment.
In Vivo Anti-Tumor Activity
In a humanized mouse model of triple-negative breast cancer (MDA-MB-231), this compound demonstrated significant anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.[1] The combination therapy, in particular, showed a synergistic effect in controlling tumor growth.
Experimental Workflow for In Vivo Tumor Model
Caption: Workflow for assessing this compound's in vivo efficacy in a breast cancer xenograft model.
Comparison with Other ENT1 Inhibitors
While direct head-to-head preclinical studies are limited, a comparison can be drawn between this compound and older, less selective ENT1 inhibitors like dipyridamole (B1670753) and dilazep (B1670637) based on available data.
Table 1: Comparison of ENT1 Inhibitors
| Feature | This compound | Dipyridamole | Dilazep |
| Target Selectivity | Highly selective for ENT1 | Non-selective (inhibits ENT1, ENT2, and phosphodiesterases) | Non-selective (inhibits ENT1 and has calcium channel blocking activity) |
| Potency (IC50 for ENT1) | 1.5 nM[2] | Micromolar range | Micromolar range |
| Preclinical Anti-Tumor Monotherapy | Demonstrated in a triple-negative breast cancer model[1] | Demonstrated in breast and other cancer models[3] | Limited recent data on monotherapy for cancer |
| Combination Therapy Data | Synergistic with anti-PD-1 | Enhances chemotherapy and oncolytic virus activity | Enhances oncolytic virus activity |
| Development Stage | Phase 1 Clinical Trial for advanced solid tumors | Approved for other indications; repurposed in cancer studies | Older drug with limited recent cancer-focused development |
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of this compound and the comparator, dipyridamole.
Table 2: Preclinical Efficacy Data
| Cancer Model | Treatment | Efficacy Metric | Result |
| This compound | |||
| Humanized Triple-Negative Breast Cancer (MDA-MB-231) | This compound + anti-PD-1 | Tumor Growth Control | Synergistic effect observed |
| Dipyridamole | |||
| Triple-Negative Breast Cancer (4T1-Luc) | 15 mg/kg/day | Mean Primary Tumor Size Reduction | 67.5% |
| Triple-Negative Breast Cancer (4T1-Luc) | 30 mg/kg/day | Mean Primary Tumor Size Reduction | Almost total reduction |
| Triple-Negative Breast Cancer (MDA-MB-231T) | Not specified | Metastasis Formation Reduction | 47.5% |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies likely employed in the key experiments cited.
In Vivo Humanized Mouse Tumor Model (MDA-MB-231)
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animals: Immunocompromised mice (e.g., NSG or NOG mice) reconstituted with human CD34+ hematopoietic stem cells to create a humanized immune system.
-
Tumor Implantation: MDA-MB-231 cells are implanted into the mammary fat pad of the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound, anti-PD-1 antibody, and the combination of this compound and anti-PD-1. This compound is likely administered orally.
-
Endpoints: Tumor growth is monitored regularly using calipers. At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., human CD8+ T cells) by flow cytometry or immunohistochemistry.
T Cell Proliferation Assay
-
Cells: Human T cells (e.g., from peripheral blood mononuclear cells).
-
Stimulation: T cells are activated using anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Suppression: A high concentration of adenosine is added to the culture medium to suppress T cell proliferation.
-
Treatment: Different concentrations of this compound are added to assess its ability to rescue T cells from adenosine-induced suppression.
-
Readout: T cell proliferation is measured using methods such as CFSE dilution assays or incorporation of radioactive thymidine.
Logical Relationship of this compound Development
The development of this compound follows a logical progression from identifying a target to preclinical validation.
Logical Flow of this compound's Rationale and Development
Caption: The logical progression from observing a biological problem to the clinical development of this compound.
Conclusion
This compound represents a novel and targeted approach to cancer immunotherapy by addressing the immunosuppressive effects of adenosine. Its high potency and selectivity for ENT1, combined with promising preclinical data, particularly in combination with checkpoint inhibitors, position it as a candidate worthy of further investigation. The ongoing Phase 1 clinical trial will be crucial in determining its safety and efficacy in patients with advanced solid tumors. This guide provides a snapshot of the current preclinical landscape and a framework for understanding the potential of this compound in the evolving field of immuno-oncology.
References
A Comparative Analysis of EOS-984 and Other Investigational Immuno-Oncology Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of immuno-oncology is rapidly evolving, with novel mechanisms of action being explored to overcome resistance to current therapies and improve patient outcomes. This guide provides a comparative analysis of EOS-984, a first-in-class Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, with other investigational immuno-oncology drugs. The comparison includes iTeos Therapeutics' own pipeline candidates, inupadenant (B3325957) (an A2A receptor antagonist) and belrestotug (an anti-TIGIT antibody), as well as divarasib (B10829276), a KRAS G12C inhibitor from a different developer, to provide a broader context of targeted and immunological approaches in oncology.
Mechanism of Action
A fundamental differentiator between these investigational drugs is their mechanism of action. This compound introduces a novel approach by targeting the intracellular accumulation of adenosine (B11128), a key immunosuppressive molecule in the tumor microenvironment.
This compound: This is a first-in-class, orally administered small molecule that inhibits the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2] By blocking ENT1, this compound prevents the uptake of adenosine into T cells. This intracellular accumulation of adenosine is a recently identified mechanism of T cell suppression. By inhibiting this process, this compound restores T cell proliferation and effector function, thereby enhancing the anti-tumor immune response.[3]
Inupadenant (EOS-850): This is a next-generation, insurmountable small molecule antagonist of the adenosine A2A receptor (A2AR).[4] Unlike this compound which acts intracellularly, inupadenant blocks the extracellular signaling of adenosine through its primary receptor on immune cells. This blockade is designed to be effective even in the presence of high adenosine concentrations found in the tumor microenvironment.
Belrestotug (EOS-448): This is a human IgG1 monoclonal antibody that targets the T cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT). TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and NK cells. By blocking TIGIT, belrestotug aims to release the brakes on the anti-tumor immune response. Its Fc-gamma receptor (FcγR) engagement is designed to further enhance this response through multifaceted mechanisms.
Divarasib (GDC-6036): This is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation.[5][6] Unlike the other drugs in this comparison, divarasib is a targeted therapy, not a direct immuno-oncology agent. It works by irreversibly binding to the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling pathways.[5]
Preclinical Data
Preclinical studies provide the foundational evidence for the therapeutic potential of these investigational drugs. The following tables summarize key in vitro and in vivo data.
In Vitro Potency and Selectivity
| Drug | Target | Assay Type | IC50/Ki | Cell Line/System | Reference |
| This compound | ENT1 | Binding | 1.5 nM (IC50) | Not Specified | [7] |
| ENT1 | 3H-uridine uptake | 2 nM (IC50) | Not Specified | [7] | |
| T-cell Proliferation (0.2% HSA) | Functional | 0.1 nM (IC50) | Human T-cells | [7] | |
| T-cell Proliferation (50% HS) | Functional | 7.5 nM (IC50) | Human T-cells | [7] | |
| ENT2 | Adenosine uptake | 350 nM (IC50) | Not Specified | [7] | |
| Divarasib | KRAS G12C | Biochemical | Sub-nanomolar (median IC50) | Not Specified | [5][6] |
| KRAS G12C vs. Wild Type | Cellular Selectivity | >18,000-fold | Mutant vs. Wild Type Cell Lines | [5][6] |
HSA: Human Serum Albumin, HS: Human Serum
In Vivo Efficacy
| Drug | Cancer Model | Dosing | Key Findings | Reference |
| This compound | Humanized NCG mice with MDA-MB-231 (TNBC) tumors | Not Specified | Inhibited tumor growth alone and showed synergistic effect with anti-PD-1. | [3][7] |
| Divarasib | Multiple KRAS G12C-positive xenograft models | Not Specified | Complete tumor growth inhibition. | [5][6] |
TNBC: Triple-Negative Breast Cancer
Clinical Data
Clinical trials are essential to evaluate the safety and efficacy of these investigational drugs in patients. The following table summarizes available clinical data.
| Drug | Trial Identifier | Phase | Cancer Type(s) | Key Results | Reference |
| This compound | Not specified | I | Advanced solid tumors | Ongoing, topline data expected in 2H 2024. | |
| Inupadenant (EOS-850) | A2A-005 (NCT05403385) | II | Non-small cell lung cancer (post-immunotherapy) | Combination with carboplatin/pemetrexed showed a 63.9% ORR. Development in NSCLC has been deprioritized. | [8][9] |
| Belrestotug (EOS-448) | GALAXIES Lung-201 (NCT05565378) | II | Non-small cell lung cancer (PD-L1 high) | Combination with dostarlimab showed improved ORR but no significant PFS benefit. Development program terminated. | [10][11][12] |
| Divarasib (GDC-6036) | NCT04449874 | I | KRAS G12C-mutant solid tumors | Confirmed ORR of 53.4% in NSCLC and 29.1% in colorectal cancer. Median PFS of 13.1 months in NSCLC. | [13] |
ORR: Objective Response Rate, PFS: Progression-Free Survival, NSCLC: Non-Small Cell Lung Cancer
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the drugs discussed.
ENT1 Transporter Assay
This assay is designed to measure the inhibitory activity of compounds like this compound on the ENT1 transporter.
-
Cell Culture: Use a cell line that endogenously expresses or is engineered to overexpress human ENT1 (e.g., K562 cells).[14]
-
Compound Incubation: Plate the cells and incubate with varying concentrations of the test compound (e.g., this compound) or a known ENT1 inhibitor as a positive control (e.g., S-(4-Nitrobenzyl)-6-thioinosine, NBMPR).[15][16]
-
Substrate Addition: Add a radiolabeled ENT1 substrate, such as [3H]-uridine, to the cells for a short incubation period.[15]
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of substrate uptake at each compound concentration and determine the IC50 value.[14]
Adenosine A2A Receptor Binding Assay
This assay determines the binding affinity of compounds like inupadenant to the A2A receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 cells).[17][18]
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled A2A receptor ligand and varying concentrations of the test compound (e.g., inupadenant).[17][18]
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Radioactivity Measurement: Wash the filters and measure the radioactivity retained on them using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the ability of antibodies like belrestotug to induce the killing of target cells by immune effector cells.
-
Cell Preparation: Prepare target cells that express the antigen of interest (TIGIT for belrestotug) and label them with a fluorescent dye or an agent that can be measured upon cell lysis.
-
Effector Cells: Isolate natural killer (NK) cells from peripheral blood mononuclear cells (PBMCs) to use as effector cells.
-
Co-culture: Co-culture the target cells, effector cells, and varying concentrations of the test antibody (e.g., belrestotug).
-
Incubation: Incubate the co-culture for a few hours to allow for cell killing.
-
Quantification of Cell Lysis: Measure the release of the labeling agent from the target cells, which is proportional to the extent of cell lysis.
-
Data Analysis: Calculate the percentage of specific lysis at each antibody concentration to determine its ADCC activity.
KRAS G12C Cellular Assay
This type of assay is used to assess the inhibitory effect of compounds like divarasib on KRAS G12C-driven signaling and cell proliferation.
-
Cell Culture: Use a cancer cell line that harbors the KRAS G12C mutation (e.g., NCI-H358).[19]
-
Compound Treatment: Treat the cells with a range of concentrations of the KRAS G12C inhibitor (e.g., divarasib).
-
Western Blot Analysis: After treatment, lyse the cells and perform a Western blot to assess the phosphorylation status of downstream signaling proteins like ERK. A reduction in pERK levels indicates inhibition of the KRAS pathway.[20]
-
Cell Viability Assay: In a parallel experiment, treat the cells with the inhibitor for a longer period (e.g., 72 hours) and then measure cell viability using an assay like the CellTiter-Glo® Luminescent Cell Viability Assay.[20][21]
-
Data Analysis: Determine the IC50 for both pERK inhibition and cell viability to quantify the potency of the inhibitor.
Conclusion
The field of oncology drug development is marked by a diversity of approaches, from direct targeting of oncogenic drivers to sophisticated manipulation of the immune system. This compound represents a novel strategy in immuno-oncology by targeting the intracellular adenosine pathway, a mechanism distinct from the extracellular approach of A2A receptor antagonists like inupadenant. While the anti-TIGIT antibody belrestotug targets a more established immune checkpoint, its recent discontinuation highlights the challenges in translating promising mechanisms into clinical benefit. In contrast, the targeted therapy divarasib demonstrates the potential of precision oncology in a genetically defined patient population. The preclinical and emerging clinical data for this compound suggest a promising new avenue for cancer immunotherapy, and its continued development will be watched with keen interest by the research and clinical communities.
References
- 1. bioivt.com [bioivt.com]
- 2. iTeos to Highlight Preclinical Data on First-In-Class this compound Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 | Nasdaq [nasdaq.com]
- 3. iTeos Presents this compound Preclinical Data Demonstrating [globenewswire.com]
- 4. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 7. Itheos Therapeutics presents work behind discovery of this compound, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 8. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial Data, Translational, and Preclinical Data from Inupadenant at ESMO Immuno-Oncology Congress - BioSpace [biospace.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. A Platform Study of Novel Immunotherapy Combinations in Participants With Previously Untreated, Advanced/Metastatic Non-Small-Cell Lung Cancer [clin.larvol.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of EOS-984: A Guide for Laboratory Professionals
For researchers and scientists handling novel compounds such as EOS-984, a potent and selective ENT1 (equilibrative nucleoside transporter 1) inhibitor, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established protocols for the disposal of research-grade chemical compounds provide a clear and safe path forward. This guide outlines the necessary steps and precautions to manage this compound waste, ensuring the safety of personnel and compliance with regulatory standards.
General Disposal Protocol for this compound
In the absence of a specific SDS for this compound, it should be treated as a potentially hazardous chemical. The following step-by-step procedure is based on best practices for the disposal of research chemicals.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step 2: Waste Identification and Segregation Properly identify and segregate this compound waste to prevent accidental mixing with incompatible chemicals.
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution should be collected in a designated hazardous liquid waste container.[1] The container must be compatible with the solvent used. Do not mix different solvent waste streams unless explicitly permitted by your institution's safety guidelines.
Step 3: Labeling All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent used (if applicable) and its concentration.
-
The primary hazards associated with the chemical (e.g., "Potentially Biologically Active," "Chemical Irritant").
-
The date of accumulation.
Step 4: Storage Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general work areas and have secondary containment to prevent the spread of spills.
Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Adhere to all local, regional, and national regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Chemical Disposal
The following diagram illustrates the logical workflow for determining the appropriate disposal route for a laboratory chemical like this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
By adhering to these general yet crucial procedures, laboratory professionals can manage and dispose of novel research compounds like this compound in a manner that prioritizes safety and environmental stewardship, thereby building a foundation of trust and responsibility in their scientific endeavors.
References
Personal protective equipment for handling EOS-984
Essential Safety and Handling Guide for EOS-984
Disclaimer: No official Safety Data Sheet (SDS) for this compound is publicly available. This guide is compiled from publicly accessible research and supplier data and is intended for informational purposes only. This compound is a potent and selective research chemical. All handling, storage, and disposal must be conducted by trained personnel in a controlled laboratory setting after a thorough, site-specific risk assessment. Assume the compound is hazardous in the absence of definitive data.
This compound is a highly potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1] It is designed to block the immunosuppressive activity of adenosine (B11128), thereby restoring the proliferation and function of immune cells.[1][2] Given its potent biological activity, strict adherence to safety protocols is essential to prevent exposure and ensure experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound. The level of protection should be adapted to the procedure being performed.
| Procedure | Minimum Required PPE |
| Handling Vials/Storage | - Standard Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat |
| Weighing Solid Compound | - Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Disposable Gown with tight-fitting cuffs- NIOSH-approved Respirator (e.g., N95 for powders) |
| Preparing Solutions | - Double Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat (Chemical-resistant recommended) |
| Administering to Animals | - Double Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat or Disposable Gown |
| Waste Disposal | - Double Nitrile Gloves (Chemical-resistant)- Chemical Splash Goggles- Laboratory Coat |
Operational Plan: Handling and Storage
Storage Conditions
Proper storage is critical to maintain the stability and integrity of this compound.
| Format | Storage Temperature | Storage Period |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.
Step-by-Step Handling Protocol
-
Designated Area: All work with this compound, especially with the solid form, must be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Weighing the Compound:
-
Wear the appropriate PPE for handling potent solids.
-
Use a dedicated set of spatulas and weighing papers.
-
Employ a "wet-handling" technique where possible by gently dampening the powder with a suitable solvent to prevent aerosolization.
-
Clean the weighing area and all equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) immediately after use.
-
-
Preparing Stock Solutions:
-
Perform all solution preparations within a chemical fume hood.
-
Add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
Use sonication if necessary to fully dissolve the compound, as indicated by solubility data.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Solubility Data
The following table summarizes the solubility of this compound in common solvents, which is crucial for preparing stock solutions for various experimental needs.
| Solvent | Solubility | Concentration (for Mass) |
| DMSO | ≥ 175 mg/mL (requires ultrasonic) | 1 mM: 1.5880 mL/mg5 mM: 0.3176 mL/mg10 mM: 0.1588 mL/mg |
Experimental Protocols
Preparation of this compound for In Vivo Studies
This protocol provides a step-by-step method to prepare a dosing solution for animal studies, based on supplier recommendations.
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile vials and syringes
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 87.5 mg/mL).
-
Add Solvents Sequentially: For a final volume of 1 mL, add each solvent in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Final Formulation: The resulting solution will have a solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final this compound concentration of 8.75 mg/mL.[1]
-
Sterilization: If required for the experimental route, filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.
Caption: Workflow for preparing this compound dosing solution.
Signaling Pathway: Mechanism of Action
This compound inhibits ENT1, a transporter responsible for moving adenosine across the cell membrane. In the tumor microenvironment, high levels of adenosine suppress T cell activity. By blocking ENT1, this compound prevents adenosine uptake by T cells, thereby increasing extracellular adenosine concentration while relieving intracellular adenosine-mediated immunosuppression. This action restores T cell proliferation and effector functions.[2][3]
Caption: this compound blocks ENT1, preventing T cell suppression.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Contaminated PPE and Consumables:
-
All disposable items (gloves, gowns, weighing papers, pipette tips, vials) that come into contact with this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this waste with general lab trash or biohazardous waste.
-
-
Liquid Waste:
-
Collect all unused solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
The container should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
-
Empty Containers:
-
The original vial of this compound powder should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the vial can be disposed of in a container for contaminated glassware.
-
-
Waste Pickup:
-
Arrange for hazardous waste disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local and national regulations for chemical waste disposal.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
